2-Bromo-1,3,4-thiadiazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBCRVIBTFHJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383575 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61929-24-6 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-1,3,4-thiadiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a general synthetic approach based on established methods for related compounds, and explores its potential applications, particularly in the realm of drug discovery.
Core Properties of this compound
This compound is a specialty chemical building block used in various research applications.[1] Its fundamental properties are summarized below, providing essential data for laboratory use, reaction planning, and safety considerations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61929-24-6 | [1][2][3] |
| Molecular Formula | C₂HBrN₂S | [1][2] |
| Molecular Weight | 165.01 g/mol | [1][2][3] |
| Melting Point | 68-73 °C | [2][3] |
| Appearance | Solid | [2] |
| Purity | >96% | [2][3] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[4] | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation[4] | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] |
Synthesis Methodology: A General Approach
A plausible synthetic route, illustrated in the diagram below, would start from a suitable precursor to form the heterocyclic ring, which is then subjected to bromination. For instance, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole involves the direct bromination of 2-amino-1,3,4-thiadiazole (B1665364).[5][6] Another common method for introducing a bromine atom is a Sandmeyer-type reaction, starting from an amino-substituted thiadiazole.[7]
Representative Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
The following protocol is adapted from the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole and serves as a representative example of how a bromo-substituted thiadiazole can be prepared.
Materials:
-
2-Amino-1,3,4-thiadiazole
-
Sodium bicarbonate
-
Bromine
Procedure:
-
A solution of 2-amino-1,3,4-thiadiazole (1 equivalent) is prepared in methanol in a reaction flask.[6]
-
Sodium bicarbonate (2 equivalents) and bromine (1 equivalent) are added sequentially to the solution.[6]
-
The reaction mixture is stirred at room temperature.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-40 minutes).[6]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
The crude product is then purified, for example, by grinding with a solvent mixture such as methanol-ether to yield the final product as a white solid.[6]
Applications in Drug Development and Research
The 1,3,4-thiadiazole (B1197879) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[8] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[9]
The introduction of a bromine atom onto the thiadiazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications and the synthesis of more complex molecules. For instance, bromo-substituted thiadiazoles have been investigated for their potent anticancer activities.[10] Specifically, compounds bearing a bromo-substituent have shown efficacy against various cancer cell lines.[10][11]
The versatility of the 1,3,4-thiadiazole ring, combined with the reactivity of the bromo-substituent, makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. Its utility in the construction of more complex heterocyclic systems further underscores its importance in modern organic and medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. 2-ブロモ-1,3,4-チアジアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 6. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of 2-Bromo-1,3,4-thiadiazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the reactivity and potential mechanisms of action of this heterocyclic compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂HBrN₂S | |
| Molecular Weight | 165.01 g/mol | |
| CAS Number | 61929-24-6 | |
| Physical Form | Solid | |
| Melting Point | 68-73 °C | |
| Boiling Point | 314.1±25.0 °C (Predicted for 2-Amino-5-bromo-[1]thiadiazole) | [2] |
| Solubility | Soluble in most organic solvents.[3] Resistant to dissolution in water.[4] | |
| pKa | No experimental data available. Predicted for 2-Amino-5-bromo-[1]thiadiazole: 1.76±0.10. | [2] |
| logP | No experimental data available. Calculated for 2,5-Dibromo-1,3,4-thiadiazole: 2.0631. | [1] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound can be effectively achieved from its amino precursor, 2-amino-1,3,4-thiadiazole (B1665364), through a Sandmeyer-type reaction. This well-established method is widely used for the conversion of aryl amines to aryl halides.[5] The following protocol is based on established procedures for similar transformations.[6][7]
Materials:
-
2-Amino-1,3,4-thiadiazole
-
Copper(I) bromide (CuBr)
-
tert-Butyl nitrite (B80452) (t-BuONO) or Sodium Nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH) solution (5%)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Diazotization: In a reaction vessel, suspend 2-amino-1,3,4-thiadiazole in anhydrous acetonitrile. Add Copper(I) bromide to the suspension. Cool the mixture in an ice bath to below 10 °C.
-
Slowly add tert-butyl nitrite dropwise to the cooled suspension while vigorously stirring and maintaining the temperature below 10 °C.
-
Sandmeyer Reaction: After the complete addition of tert-butyl nitrite, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with a 5% sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Reactivity and Biological Activity
The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack.[8] The bromine atom on this compound can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of other 2-substituted-1,3,4-thiadiazole derivatives.
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active compounds.[9] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[9][10]
Anticancer Potential and Enzyme Inhibition
A significant body of research has focused on the anticancer properties of 1,3,4-thiadiazole derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Potential Molecular Targets and Signaling Pathways:
-
Tyrosine Kinases: The 1,3,4-thiadiazole core has been incorporated into inhibitors of several tyrosine kinases, such as Bcr-Abl and the epidermal growth factor receptor (EGFR)/human epidermal growth factor receptor 2 (HER-2).[11][12] Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell growth.
-
PI3K/Akt/mTOR Pathway: Some 1,3,4-thiadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[13][14][15]
-
Carbonic Anhydrases: Certain 1,3,4-thiadiazole-containing compounds, such as acetazolamide, are known inhibitors of carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment.[9]
-
Other Kinases and Enzymes: The 1,3,4-thiadiazole scaffold has been explored for the inhibition of other enzymes implicated in cancer, such as phosphodiesterases and matrix metalloproteinases.[9]
While the specific molecular targets of this compound have not been definitively identified, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests that it may also interact with these or similar pathways. Further research, including proteomic and metabolomic analyses of cancer cells treated with this compound, is necessary to elucidate its precise mechanism of action.[16][17][18][19]
References
- 1. chemscene.com [chemscene.com]
- 2. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temporal Quantitative Proteomics Reveals Proteomic and Phosphoproteomic Alterations Associated with Adaptive Response to Hypoxia in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomic analysis of evodiamine-induced cytotoxicity in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1,3,4-thiadiazole from Thiosemicarbazide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole (B1197879) scaffold is a privileged five-membered heterocyclic system that is a constituent of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-bromo-1,3,4-thiadiazole derivative, in particular, serves as a crucial and versatile building block in medicinal chemistry and materials science. Its bromo-substituent provides a reactive handle for introducing various functional groups through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel materials.
This technical guide provides an in-depth overview of the synthetic route to this compound, starting from the readily available precursor, thiosemicarbazide (B42300). The synthesis is a robust two-step process:
-
Cyclization: Formation of the 2-amino-1,3,4-thiadiazole (B1665364) intermediate through acid-catalyzed cyclization of thiosemicarbazide.
-
Halogenation: Conversion of the 2-amino intermediate to the final 2-bromo product via a Sandmeyer reaction.
This document details the underlying reaction principles, provides a comparative summary of various reported methodologies, and presents detailed experimental protocols for each key step.
Overall Synthesis Pathway
The transformation from thiosemicarbazide to this compound is efficiently achieved via the 2-amino-1,3,4-thiadiazole intermediate. The overall pathway involves a cyclodehydration followed by a diazotization and substitution reaction.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
Reaction Principle
The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide is a classic acid-catalyzed cyclodehydration reaction.[1] The process begins with the acylation of thiosemicarbazide by a carboxylic acid (in this case, formic acid, to yield the unsubstituted ring). The initial nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the acid is followed by intramolecular cyclization and subsequent dehydration, driven by a strong dehydrating agent, to form the stable aromatic thiadiazole ring.[4]
Methodologies & Data
Various strong acids and dehydrating agents can be employed for this cyclization, with the choice of reagent affecting reaction time, temperature, and overall yield.
| Cyclizing Agent | Dehydrating Agent / Catalyst | Reaction Conditions | Yield (%) | Reference |
| Formic Acid | Conc. Sulfuric Acid (H₂SO₄) | Reflux, 4-6 hours | ~75-85% | [5] |
| Formic Acid | Phosphorus Oxychloride (POCl₃) | Reflux, 2-3 hours | ~80-90% | [2] |
| Formic Acid | Polyphosphoric Acid (PPA) | 100-120 °C, 1-2 hours | High | [5] |
| Formic Acid | Methane Sulfonic Acid | 80-100 °C, 1-3 hours | High | [5] |
| Carboxylic Acids | Polyphosphate Ester (PPE) | Reflux in Chloroform, 10 hours | 70-85% | [6] |
Detailed Experimental Protocol: Cyclization using Concentrated Sulfuric Acid
This protocol describes a common and effective method for synthesizing the 2-amino-1,3,4-thiadiazole intermediate.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reactant Charging: In the flask, place thiosemicarbazide (0.1 mol, 9.11 g).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the flask while cooling in an ice bath to manage the exothermic reaction.
-
Addition of Formic Acid: Once the initial mixture has cooled, add 99% formic acid (0.12 mol, 5.52 g or 4.6 mL) dropwise with continuous stirring.
-
Reaction: Heat the mixture under reflux at 80-90°C for approximately 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) in a large beaker.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium carbonate (Na₂CO₃) or concentrated ammonia (B1221849) solution until the pH is approximately 7-8. This should be done in a fume hood with vigorous stirring, as CO₂ evolution will cause frothing.
-
Isolation: The crude 2-amino-1,3,4-thiadiazole will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot water or ethanol (B145695) to obtain pure white crystals of 2-amino-1,3,4-thiadiazole. Dry the product in a vacuum oven.
Step 2: Synthesis of this compound
Reaction Principle
The conversion of the 2-amino group to a bromo substituent is most effectively achieved via a Sandmeyer reaction.[7][8] This reaction involves two key stages:
-
Diazotization: The primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite or an alkyl nitrite like tert-butyl nitrite) in a strong acidic medium (HBr) at low temperatures (0-5 °C) to form a diazonium salt intermediate.
-
Substitution: The diazonium salt is then reacted with a copper(I) or copper(II) halide salt (CuBr or CuBr₂). The copper species catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion.[9][10]
Methodologies & Data
The choice of diazotizing agent and copper catalyst can be adapted based on substrate solubility and desired reaction conditions. Using an organic nitrite in an organic solvent is a common alternative to aqueous conditions.
| Reaction Type | Reagents | Reaction Conditions | Yield (%) | Reference |
| Sandmeyer | 2-amino-1,3,4-thiadiazole, t-BuONO, CuBr₂ | Acetonitrile (B52724), Room Temp, 1-2 hours | 71% | [8] |
| Sandmeyer | 2-amino-thiazole derivative, n-BuONO, CuBr₂ | Acetonitrile, 40°C -> 65°C | 79% (for dibromo) | [9] |
| Direct Bromination | 2-amino-1,3,4-thiadiazole, Bromine | Acetic Acid | Moderate to High | [5] |
| Direct Bromination | 2-amino-1,3,4-thiadiazole, Bromine, Oxidant | Acidic solution, 20-25 °C | High | [11] |
Note: Direct bromination can also occur at the C5 position if unsubstituted, whereas the Sandmeyer reaction is specific to replacing the C2-amino group.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol outlines the synthesis of this compound from the previously synthesized amino-intermediate using tert-butyl nitrite and copper(II) bromide.[8]
-
Apparatus Setup: Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reactant Charging: To the flask, add 2-amino-1,3,4-thiadiazole (0.05 mol, 5.05 g) and copper(II) bromide (CuBr₂, 0.06 mol, 13.4 g).
-
Solvent Addition: Add anhydrous acetonitrile (150 mL) to the flask and stir the suspension.
-
Diazotization/Reaction: Cool the mixture to 0-5 °C in an ice bath. Add tert-butyl nitrite (t-BuONO, 0.075 mol, 8.9 mL) dropwise via the dropping funnel over 30 minutes. A color change and gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire two-step synthesis process from starting material to the final purified product.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. jocpr.com [jocpr.com]
- 3. connectjournals.com [connectjournals.com]
- 4. jetir.org [jetir.org]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
The Sandmeyer Reaction in the Synthesis of 2-Bromo-1,3,4-thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its halogenated derivatives, 2-bromo-1,3,4-thiadiazole serves as a critical building block for the synthesis of more complex molecules in drug discovery and development. The Sandmeyer reaction, a robust and well-established method for converting aromatic amines into aryl halides, is a key transformation in the synthesis of this valuable intermediate. This technical guide provides a comprehensive overview of the synthesis of this compound via the Sandmeyer reaction, detailing experimental protocols, quantitative data, and a workflow visualization.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the precursor, 2-amino-1,3,4-thiadiazole (B1665364), which is then converted to the target compound through a Sandmeyer-type reaction. This key second step involves the diazotization of the 2-amino group, followed by the displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.
Experimental Protocols
Synthesis of the Precursor: 2-Amino-1,3,4-thiadiazole
While 2-amino-1,3,4-thiadiazole is commercially available, it can also be synthesized from thiosemicarbazide (B42300).
Reaction: Thiosemicarbazide is cyclized in the presence of an acid to yield 2-amino-1,3,4-thiadiazole.
Detailed Protocol:
-
Thiosemicarbazide is reacted with an appropriate cyclizing agent, such as formic acid or orthoesters.
-
Alternatively, cyclization can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base to form an intermediate which is then converted to the amino-thiadiazole.[1][2]
-
The reaction mixture is typically heated to drive the cyclization.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to afford pure 2-amino-1,3,4-thiadiazole.
Sandmeyer Bromination of 2-Amino-1,3,4-thiadiazole
The conversion of the 2-amino group to a bromo functionality is the core of the synthesis, proceeding via a Sandmeyer reaction.[3][4] The following protocols are based on established procedures for structurally similar thiadiazole derivatives.
Method A: Using tert-Butyl Nitrite (B80452) and Copper(I) Bromide [5][6]
-
In a reaction vessel, suspend 2-amino-1,3,4-thiadiazole in a suitable solvent such as acetonitrile.
-
Add Copper(I) bromide (CuBr) to the suspension.
-
Cool the mixture in an ice bath to below 10 °C.
-
Add tert-butyl nitrite dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Method B: Using Sodium Nitrite and Hydrobromic Acid [7]
-
Dissolve 2-amino-1,3,4-thiadiazole in 48% hydrobromic acid (HBr) and water. The solution may be warmed gently (e.g., to a maximum of 40 °C) to aid dissolution.[7]
-
Prepare a solution of sodium nitrite in water.
-
Cool the thiadiazole solution to a temperature between 0-5 °C.
-
Add the sodium nitrite solution dropwise to the thiadiazole solution, maintaining the temperature between 40-45 °C.[7] The reaction is exothermic, and careful control of the addition rate is crucial.
-
After the addition is complete, stir the reaction mixture for an additional period (e.g., one hour) and monitor for completion (e.g., starting material < 1.0%).[7]
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane (B109758) (DCM).[7]
-
Wash the combined organic phases with a basic solution (e.g., 5% sodium hydroxide) to a pH of 10-11, followed by water.[7]
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to afford the crude product.[7]
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative quantitative data from the synthesis of various 2-bromo-thiadiazole derivatives via the Sandmeyer reaction, providing an expected range for the synthesis of the unsubstituted analog.
| Starting Material | Diazotizing Agent | Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
| 5-Amino-3-methyl-1,2,4-thiadiazole | Sodium Nitrite | 48% HBr | Water | 40-45 °C | 81.6 | 97.2 (GC) | [7] |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | tert-Butyl Nitrite | Copper(I) Bromide | Acetonitrile | Room Temp. | 71 | - | [6] |
| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | - | - | - | - | 54 | - | [8] |
| 2-Aminothiazole | n-Butyl Nitrite | Copper(I) Bromide | Acetonitrile | 60 °C | 46 | - | [6] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Workflow for this compound synthesis.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are illustrated below.
Caption: Mechanism of the Sandmeyer bromination.
Conclusion
The synthesis of this compound via the Sandmeyer reaction is a reliable and efficient method for producing this key synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the diazotizing agent, high yields and purity can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this compound and utilize it in the development of novel therapeutic agents.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. bu.edu.eg [bu.edu.eg]
Spectroscopic Data for 2-Bromo-1,3,4-thiadiazole: A Technical Overview
Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-1,3,4-thiadiazole could not be located. This document therefore provides a technical guide based on the analysis of closely related 1,3,4-thiadiazole (B1197879) derivatives and general principles of spectroscopic analysis. The experimental protocols provided are general and would require optimization for the specific compound.
Introduction
This compound is a halogenated five-membered aromatic heterocycle. The 1,3,4-thiadiazole ring is a significant pharmacophore found in a variety of medicinally important compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide outlines the expected spectroscopic characteristics and provides standardized protocols for acquiring NMR, IR, and MS data.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 61929-24-6[1][2][3] |
| Molecular Formula | C₂HBrN₂S[2][3] |
| Molecular Weight | 165.01 g/mol [2][3] |
| Structure | Br-c1nsc(=N)n1 |
Synthesis Pathway
A common and effective method for the synthesis of 2-bromo-1,3,4-thiadiazoles involves a Sandmeyer-type reaction starting from the corresponding 2-amino-1,3,4-thiadiazole. This process includes the diazotization of the amino group followed by displacement with a bromide ion, often using a copper(I) bromide catalyst.[4][5][6]
Spectroscopic Data (Predicted and based on Analogs)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar 1,3,4-thiadiazole derivatives found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the absence of protons directly attached to the thiadiazole ring, a ¹H NMR spectrum of a pure sample of this compound is expected to show no signals. Any observed signals would likely be due to impurities or the NMR solvent.
¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbon atoms of the thiadiazole ring. Based on data for related compounds, the carbon atom bonded to the bromine (C2) would be significantly deshielded.[7][8]
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C5 |
| ~140-150 | C2-Br |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the vibrations of the 1,3,4-thiadiazole ring.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~1600-1500 | C=N stretching |
| ~1400-1300 | Ring stretching |
| ~1100-1000 | Ring breathing |
| ~800-700 | C-S stretching |
| ~700-600 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
| m/z | Assignment |
| 164/166 | [M]⁺ (Molecular ion) |
| Varies | Fragment ions |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
General Spectroscopic Analysis Workflow
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should also be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion. Fragmentation of the molecular ion may also occur.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
While specific experimental data for this compound remains elusive in the surveyed literature, this guide provides a framework for its characterization based on established spectroscopic principles and data from analogous compounds. The provided synthesis and analysis protocols offer a starting point for researchers working with this and similar heterocyclic systems. The acquisition and publication of the experimental spectroscopic data for this compound would be a valuable contribution to the chemical science community.
References
- 1. 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide presents predicted NMR data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, valued for its versatile reactivity in the synthesis of a wide array of biologically active molecules. Accurate structural characterization is paramount in the development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of molecular structure in solution. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, offering a foundational understanding for its identification and for monitoring its transformations in chemical reactions.
Predicted NMR Data
Due to the limited availability of published experimental NMR data specifically for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established computational models and provide a reliable estimate for spectral interpretation. Such predictions can be obtained using various software packages.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the proton at the C5 position of the thiadiazole ring.
Table 1: Predicted ¹H NMR Chemical Shift for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H5 | 8.5 - 9.0 | Singlet (s) |
Note: The exact chemical shift can be influenced by the solvent used for analysis.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is anticipated to display two distinct signals corresponding to the two carbon atoms of the thiadiazole ring. The carbon atom bonded to the bromine (C2) is expected to be significantly downfield compared to the carbon atom bonded to the hydrogen (C5). In the ¹³C NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the two characteristic peaks of the two carbons of the 1,3,4-thiadiazole ring are typically found in the range of 158 to 164 ppm.[1][2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C5 | 140 - 145 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following sections outline a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols can be adapted for various NMR spectrometers.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can influence the chemical shifts.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition
-
Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time (AT): An acquisition time of 2-4 seconds is generally sufficient.
-
¹³C NMR Data Acquisition
-
Spectrometer Setup: The lock and shim settings from the ¹H NMR experiment can typically be used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans (NS): A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width (SW): Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
NMR Data Analysis Workflow
The process of acquiring and interpreting NMR data follows a logical progression. The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound.
Caption: A workflow diagram illustrating the key stages of NMR analysis.
Signaling Pathways in Drug Development Context
While this compound itself is not a signaling molecule, its derivatives are often designed to interact with specific biological pathways implicated in disease. For instance, a synthesized derivative might be intended to inhibit a particular kinase. The logical relationship for confirming the successful synthesis of such a derivative using NMR is crucial.
Caption: Logical workflow for synthesis confirmation using NMR spectroscopy.
Conclusion
This technical guide provides essential information for the ¹H and ¹³C NMR analysis of this compound. The predicted data serves as a valuable reference for spectral assignment, while the detailed experimental protocols offer a practical framework for acquiring high-quality NMR data. The inclusion of logical workflows visualized with Graphviz aims to streamline the process of NMR data acquisition, analysis, and its application in the confirmation of synthetic products. For professionals in drug development and medicinal chemistry, a thorough understanding of the NMR characteristics of key building blocks like this compound is indispensable for accelerating the discovery and development of new chemical entities.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1,3,4-thiadiazole
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the structural elucidation of heterocyclic compounds. The content herein is based on established principles of mass spectrometry, as direct experimental data for this specific compound is not widely available in published literature.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the thiadiazole ring and the bromine substituent. Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and deducing the structure of such molecules through the analysis of their fragmentation patterns. This guide outlines the predicted fragmentation pathway of this compound under electron ionization, offering a foundational understanding for researchers working with this or structurally related compounds.
Theoretical Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion, which will then undergo a series of fragmentation events. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two m/z units (M+ and M+2).
The proposed fragmentation cascade is initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules. The primary fragmentation steps are anticipated to be the loss of the bromine radical and subsequent cleavages of the thiadiazole ring.
Proposed Fragmentation Pathway
The initial ionization of this compound will generate the molecular ion. The most probable primary fragmentation is the homolytic cleavage of the C-Br bond, a common fragmentation pathway for brominated compounds, leading to the formation of a stable thiadiazolyl cation. Subsequent fragmentation is predicted to involve the cleavage of the heterocyclic ring, with the expulsion of small, stable neutral species such as hydrogen cyanide (HCN), nitrogen (N₂), and thioformyl (B1219250) radical (HCS).
Data Presentation: Predicted Fragment Ions
The following table summarizes the theoretically predicted major fragment ions for this compound, their calculated mass-to-charge ratios (m/z), and the proposed neutral losses. The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³²S, ⁷⁹Br).
| Proposed Fragment Ion | Structure | Calculated m/z | Proposed Neutral Loss |
| Molecular Ion [M]⁺ | C₂HBrN₂S⁺ | 165 | - |
| [M-Br]⁺ | C₂HN₂S⁺ | 85 | Br• |
| [M-Br-HCN]⁺ | CNS⁺ | 58 | Br•, HCN |
| [C₂H₂N]⁺ | C₂H₂N⁺ | 40 | Br•, CSN• |
| [CHS]⁺ | CHS⁺ | 45 | Br•, CN₂H• |
Mandatory Visualization: Fragmentation Pathway Diagram
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general methodology for analyzing a similar solid, volatile heterocyclic compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is provided below.
General GC-MS Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
Solvent Delay: 3 minutes
-
Logical Relationships Workflow
The logical workflow for the analysis and interpretation of the mass spectrum of a novel compound like this compound is outlined in the following diagram.
Caption: Logical workflow for mass spectrometric analysis and structural elucidation.
Conclusion
This technical guide provides a theoretical framework for understanding the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, predicted fragment ions, and general experimental protocol serve as a valuable resource for researchers in the structural analysis of novel heterocyclic compounds. It is important to note that the information presented is predictive and should be confirmed with experimental data when available.
An In-depth Technical Guide to the Solubility of 2-Bromo-1,3,4-thiadiazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on a qualitative solubility assessment based on the molecule's physicochemical properties and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories.
Physicochemical Properties and Predicted Solubility Profile
This compound is a solid compound with the molecular formula C₂HBrN₂S. Its structure, featuring a five-membered aromatic ring containing two nitrogen atoms, a sulfur atom, and a bromine substituent, dictates its solubility behavior. The presence of electronegative heteroatoms (N, S) and the bromine atom imparts a significant dipole moment to the molecule, rendering it polar.
The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1][2] Based on the polar nature of the this compound ring, a qualitative solubility profile can be predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂HBrN₂S | |
| Molecular Weight | 165.01 g/mol | |
| Form | Solid | |
| Melting Point | 68-73 °C |
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low / Insoluble | The significant polarity of the thiadiazole ring and the C-Br bond results in weak interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions with the solute. |
| Tetrahydrofuran (THF) | Good | The ether oxygen can act as a hydrogen bond acceptor for the C-H on the thiadiazole ring, in addition to dipole-dipole interactions. | |
| Acetone | Good | The polar carbonyl group interacts favorably with the polar solute. | |
| Dimethylformamide (DMF) | High | A highly polar solvent with a strong ability to act as a hydrogen bond acceptor, facilitating strong solute-solvent interactions. | |
| Dimethyl sulfoxide (B87167) (DMSO) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, making it an excellent solvent for many polar organic solids. | |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Can engage in hydrogen bonding (acting as donors) with the nitrogen and sulfur atoms of the thiadiazole ring, which act as hydrogen bond acceptors. |
| Water | Very Low / Insoluble | Despite its polarity, the molecule lacks strong hydrogen bond donating groups and possesses a hydrophobic bromine atom, limiting its solubility in water. |
Experimental Protocol: Gravimetric Method for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.
2.1. Principle An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature to create a saturated solution. A known mass of the saturated solution is then taken, the solvent is completely evaporated, and the remaining mass of the solute is measured.
2.2. Apparatus and Materials
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps (B75204) and PTFE septa
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
2.3. Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Settling: After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.45 µm filter. This step is critical to prevent any undissolved solid particles from being transferred.
-
Mass Determination of Saturated Solution: Dispense the filtered supernatant into a pre-weighed (tared) evaporation dish. Immediately weigh the dish containing the solution to determine the exact mass of the saturated solution.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the dried solid is constant.
-
Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility can be calculated in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)
-
Solubility ( g/100 g solvent) = [ (Mass of Solute) / (Mass of Solvent) ] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Crystal Structure Analysis of 2-Bromo-1,3,4-thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of bromo-substituted 1,3,4-thiadiazole (B1197879) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The inherent biological activities of the 1,3,4-thiadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties, are often modulated by the nature and position of its substituents.[1][2] The introduction of a bromine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and its ability to form specific intermolecular interactions within crystal lattices and at biological targets.
This document details the experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of these derivatives. It presents a summary of crystallographic data for a key bromo-substituted 1,3,4-thiadiazole derivative to facilitate comparative structural analysis. Furthermore, this guide includes visualizations of experimental workflows and a representative signaling pathway to illustrate the broader context of this research.
I. Quantitative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for a representative bromo-substituted 1,3,4-thiadiazole derivative, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine . This data provides a foundation for understanding the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing.
Table 1: Crystallographic Data for 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine[3]
| Parameter | Value |
| Chemical Formula | C₈H₅BrN₄O₂S |
| Formula Weight | 301.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.231 (2) |
| b (Å) | 9.2580 (19) |
| c (Å) | 10.868 (2) |
| α (°) | 90 |
| β (°) | 113.08 (3) |
| γ (°) | 90 |
| Volume (ų) | 1039.6 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg m⁻³) | 1.923 |
| Absorption Coefficient (mm⁻¹) | 4.14 |
| F(000) | 592 |
Note: Bond lengths and angles are within normal ranges as reported in the study. The thiadiazole ring is planar, with a mean deviation from the plane of 0.0046 Å. The dihedral angle between the thiadiazole and benzene (B151609) rings is 40.5 (2)°.[3]
II. Experimental Protocols
A. Synthesis of a 2-Bromo-1,3,4-thiadiazole Derivative
The following protocol describes a general method for the synthesis of 2-bromo-5-substituted-1,3,4-thiadiazoles, exemplified by the synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole.
Materials:
-
Sodium bicarbonate
-
Bromine
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in methanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add bromine (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30-40 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the crude product with a 1:1 mixture of methanol and diethyl ether to yield the 2-amino-5-bromo-1,3,4-thiadiazole as a solid.
-
The product can be further purified by column chromatography using a dichloromethane-methanol gradient.
B. Single-Crystal X-ray Diffraction
This protocol outlines the standard procedure for determining the crystal structure of a synthesized this compound derivative.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, acetone, or mixtures such as dichloromethane/hexane.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (typically 100 or 293 K).
-
The collected frames are integrated and corrected for Lorentz and polarization effects.
3. Structure Solution and Refinement:
-
Solve the crystal structure using direct methods (e.g., SHELXS).
-
Refine the structure by full-matrix least-squares on F² (e.g., using SHELXL).
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine using a riding model.
-
All non-hydrogen atoms are typically refined anisotropically.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and crystal structure analysis of a this compound derivative.
B. Representative Signaling Pathway
1,3,4-Thiadiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases. The diagram below depicts a simplified signaling pathway involving the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia, which can be inhibited by certain thiadiazole derivatives.
References
Theoretical and Computational Insights into 2-Bromo-1,3,4-thiadiazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Bromo-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages data from its parent molecule, 1,3,4-thiadiazole (B1197879), and established synthetic methodologies for related halo-thiadiazoles to provide a foundational understanding.
Molecular Structure and Properties
This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and a bromine substituent at the 2-position. The presence of the bromine atom is expected to significantly influence the electronic properties and reactivity of the thiadiazole ring.
Molecular Geometry
Table 1: Calculated Geometrical Parameters of 1,3,4-Thiadiazole
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-S1 | 1.723 | |
| S1-C5 | 1.723 | |
| C2-N3 | 1.303 | |
| N3-N4 | 1.383 | |
| N4-C5 | 1.303 | |
| C5-S1-C2 | ||
| S1-C2-N3 | ||
| C2-N3-N4 | ||
| N3-N4-C5 | ||
| N4-C5-S1 | ||
| Data obtained from DFT calculations on 1,3,4-thiadiazole.[1][2] |
Synthesis Protocols
The synthesis of this compound can be achieved through the diazotization of 2-amino-1,3,4-thiadiazole (B1665364), followed by a Sandmeyer-type reaction.[3][4] This is a common and effective method for introducing a halogen atom onto a heterocyclic ring.
Proposed Synthesis of this compound
A plausible synthetic route involves the following steps:
-
Diazotization of 2-amino-1,3,4-thiadiazole: 2-amino-1,3,4-thiadiazole is treated with a nitrosating agent, such as sodium nitrite, in a strong acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst. This facilitates the displacement of the diazonium group with a bromine atom, yielding this compound.[3]
Computational and Spectroscopic Analysis
Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic and spectroscopic properties of molecules like this compound.
Computational Methodology
A typical computational protocol for studying thiadiazole derivatives involves:
-
Software: Gaussian suite of programs is commonly used.
-
Method: The B3LYP hybrid functional is a popular choice for its balance of accuracy and computational cost.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is often employed to provide a flexible description of the electron distribution.[5][7]
-
Properties Calculated: Key properties of interest include optimized geometries, vibrational frequencies (for IR and Raman spectra), and frontier molecular orbital energies (HOMO and LUMO).
Vibrational Spectroscopy (FT-IR and FT-Raman)
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for 1,3,4-Thiadiazole
| Assignment | DFT/B3LYP |
| C-H stretch | ~3100 |
| C=N stretch | ~1500-1600 |
| N-N stretch | ~1100-1200 |
| C-S stretch | ~800-900 |
| Data is for the parent 1,3,4-thiadiazole and serves as an estimate. |
The introduction of a bromine atom would introduce a C-Br stretching vibration, typically observed in the 500-600 cm⁻¹ region.
Electronic Properties
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and potential applications of a molecule.
Table 3: Calculated Electronic Properties of 1,3,4-Thiadiazole Derivatives (in gaseous phase)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,3,4-Thiadiazole | -7.43 | -1.09 | 6.34 |
| 2-Amino-1,3,4-thiadiazole | -6.41 | -0.68 | 5.73 |
| 2,5-Dichloro-1,3,4-thiadiazole | -8.11 | -2.69 | 5.42 |
| Data obtained from DFT calculations at the B3LYP/6-311++(d,p) level.[7] |
The bromine atom, being electronegative, is expected to lower both the HOMO and LUMO energy levels of this compound compared to the unsubstituted ring. This would also likely result in a smaller HOMO-LUMO energy gap, suggesting increased reactivity.
Potential Applications in Drug Development
1,3,4-Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. The electron-withdrawing nature of bromine can also influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. While direct experimental data is scarce, a robust understanding of its synthesis, structure, and electronic properties can be inferred from studies on related compounds. The computational methodologies and workflows outlined here provide a solid framework for future in-silico investigations of this promising molecule and its derivatives for applications in drug discovery and materials science. Further experimental validation is necessary to confirm the theoretical predictions and fully elucidate the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. universci.com [universci.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. cyberleninka.ru [cyberleninka.ru]
A Historical Review of 1,3,4-Thiadiazole: Synthesis, Discovery, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and presence in numerous approved drugs. This whitepaper provides a comprehensive historical review of the discovery and synthesis of this important heterocycle, offering detailed experimental protocols for key reactions and summarizing quantitative data to facilitate comparative analysis. Furthermore, it visualizes the signaling pathways modulated by 1,3,4-thiadiazole derivatives, providing a deeper understanding of their therapeutic mechanisms.
Discovery and Early History
The journey of the 1,3,4-thiadiazole ring system began in the late 19th century, a period of significant advancement in heterocyclic chemistry. The first mention of a compound belonging to this class was by the renowned chemist Emil Fischer in 1882.[1][2][3][4][5] While Fischer's initial work laid the groundwork, the true nature of the 1,3,4-thiadiazole ring system was further elucidated in 1890.[1][3] A significant step forward in the synthesis of this heterocycle was made by Busch in 1894, who developed a method involving the reaction of hydrazine (B178648) sulfate (B86663) and carbon disulfide in the presence of an alcoholic solution of potassium hydroxide (B78521).[6] The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery and exploration of hydrazines and their derivatives.[6]
The early 20th century saw continued exploration of 1,3,4-thiadiazole chemistry, but it was the discovery of the biological activities of certain derivatives that truly ignited widespread interest. The development of sulfonamides and the subsequent discovery of the carbonic anhydrase inhibitor Acetazolamide, a landmark drug for the treatment of glaucoma, firmly established the therapeutic potential of the 1,3,4-thiadiazole scaffold.[1] This spurred extensive research into the synthesis of novel derivatives and the exploration of their diverse pharmacological properties.
Evolution of Synthetic Methodologies
The synthesis of the 1,3,4-thiadiazole ring has evolved significantly since its discovery, with numerous methods developed to access a wide array of substituted derivatives. These methods can be broadly categorized based on the starting materials and the bond-forming strategies employed.
From Thiosemicarbazides and Carboxylic Acids
One of the most versatile and widely employed methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).
General Reaction Scheme:
This method is valued for its operational simplicity and the ready availability of a wide range of starting materials, allowing for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-thiadiazoles.
From Acylhydrazines
Acylhydrazines (or hydrazides) are another important class of precursors for 1,3,4-thiadiazole synthesis. The reaction of an acylhydrazine with a source of a carbon-sulfur unit, such as carbon disulfide (CS₂) or an isothiocyanate, leads to the formation of the thiadiazole ring. These reactions often proceed in two or more steps, with the initial formation of a thiosemicarbazide or dithiocarbazate intermediate.
General Reaction Scheme with Carbon Disulfide:
From Thiosemicarbazones
The oxidative cyclization of thiosemicarbazones provides another efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. This method often utilizes oxidizing agents like ferric chloride (FeCl₃) and can be performed under mild conditions.
From 1,3,4-Oxadiazoles
The conversion of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles represents an interesting synthetic strategy, leveraging the bioisosteric relationship between the two heterocycles. This transformation typically involves reaction with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. However, this method can require longer reaction times compared to other approaches.
Quantitative Data on Synthetic Methods
The efficiency of various synthetic methods for 1,3,4-thiadiazoles can be compared by examining their reaction yields and conditions. The following tables summarize quantitative data for some of the key synthetic routes.
| Starting Material 1 | Starting Material 2 | Dehydrating/Cyclizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Thiosemicarbazide | POCl₃ | - | 1 h | High | |
| 2-Hydroxybenzoic Acid | Thiosemicarbazide | conc. H₂SO₄ | - | - | Moderate | |
| Furan-2-carboxylic acid | Thiosemicarbazide | conc. H₂SO₄ | - | - | - | |
| Various Carboxylic Acids | Thiosemicarbazide | PPA | - | - | High |
Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazides and Carboxylic Acids.
| Acylhydrazine | Sulfur Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Isoniazid | Isothiocyanate | Reflux | - | 60 | |
| Various Acid Hydrazides | Dithiocarbamates | - | - | 51-97 | |
| Hydrazine Hydrate | Carbon Disulfide | Alcoholic Ammonia | - | 60 | [6] |
Table 2: Synthesis of 1,3,4-Thiadiazoles from Acylhydrazines and Related Precursors.
| Thiosemicarbazone Substrate | Oxidizing Agent | Conditions | Yield (%) | Reference |
| Various Aldehyde Thiosemicarbazones | FeCl₃ | Microwave Irradiation | 73-90 | |
| Various Ketone Thiosemicarbazones | Bromine in Acetic Acid | Room Temperature | 76-82 |
Table 3: Oxidative Cyclization of Thiosemicarbazones.
Experimental Protocols for Key Syntheses
This section provides detailed experimental procedures for two key methods of 1,3,4-thiadiazole synthesis.
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide
Principle: This method involves the acid-catalyzed cyclization and dehydration of benzoic acid and thiosemicarbazide using phosphorus oxychloride as the dehydrating agent.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
10% Sodium carbonate solution
Procedure:
-
In a round-bottom flask, a mixture of benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
The flask is cooled in an ice bath.
-
Phosphorus oxychloride (3-4 equivalents) is added dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for 1 hour.
-
The reaction mixture is then cooled to room temperature and carefully poured into a beaker containing crushed ice with stirring.
-
The resulting solution is neutralized with a 10% sodium carbonate solution until a precipitate is formed.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product is recrystallized from aqueous ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Synthesis of 5-Phenyl-1,3,4-thiadiazole-2-thiol from Phenylhydrazine (B124118) and Carbon Disulfide
Principle: This synthesis involves the reaction of phenylhydrazine with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which then cyclizes to the 1,3,4-thiadiazole.
Materials:
-
Phenylhydrazine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide (1 equivalent) in ethanol is prepared in a round-bottom flask and cooled in an ice bath.
-
Phenylhydrazine (1 equivalent) is added to the cooled ethanolic KOH solution.
-
Carbon disulfide (1.1 equivalents) is added dropwise to the reaction mixture with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and filtered to remove any impurities.
-
The filtrate is acidified with dilute hydrochloric acid until a precipitate forms.
-
The precipitate is collected by vacuum filtration, washed with water, and dried to give 5-phenyl-1,3,4-thiadiazole-2-thiol.
Biological Significance and Signaling Pathways
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The anticancer activity of 1,3,4-thiadiazole derivatives is of particular interest, and these compounds have been shown to modulate several key signaling pathways involved in cancer progression.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling cascades.
Caption: EGFR signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.
Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. Several anticancer drugs target microtubule dynamics, and some 1,3,4-thiadiazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by 1,3,4-thiadiazole derivatives.
Inhibition of Mitotic Kinesin Spindle Protein (KSP/Eg5)
KSP (also known as Eg5) is a motor protein that plays a critical role in the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death. 1,3,4-Thiadiazole-based compounds have been developed as potent KSP inhibitors.
Caption: Inhibition of KSP (Eg5) by 1,3,4-thiadiazole derivatives disrupts mitotic spindle formation.
Conclusion
The 1,3,4-thiadiazole ring system has a rich history, from its initial discovery in the late 19th century to its current status as a vital scaffold in modern medicinal chemistry. The evolution of its synthesis has provided chemists with a powerful toolkit to create a vast array of derivatives with diverse biological activities. The ability of these compounds to interact with key biological targets, such as EGFR, tubulin, and KSP, underscores their therapeutic potential, particularly in the field of oncology. This in-depth guide has provided a historical overview, detailed synthetic methodologies, and a glimpse into the molecular mechanisms of action of 1,3,4-thiadiazole derivatives, offering a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Emil Fischer - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The 1,3,4-thiadiazole (B1197879) moiety is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The ability to functionalize the 1,3,4-thiadiazole core at the 2-position via Suzuki coupling of 2-Bromo-1,3,4-thiadiazole with various aryl and heteroaryl boronic acids opens up a vast chemical space for the discovery of novel drug candidates and functional materials.
These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with arylboronic acids, based on established methodologies for similar heteroaryl halides. The provided protocols are intended as a starting point and may require optimization for specific substrates and scales.
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation of the organic group from the boronic acid to the palladium(II) complex, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of bromo-substituted heterocycles, which can be adapted for this compound.
Table 1: General Ligand-Free Suzuki Coupling Conditions for Bromo-Heterocycles [2]
| Parameter | Condition |
| Substrate | 2-Bromo-heterocycle |
| Coupling Partner | Arylboronic acid (1.1 equivalents) |
| Catalyst | Pd₂(dba)₃ (10 mol%) |
| Base | Sodium carbonate (2 equivalents) |
| Solvent | Dioxane/Water (2:1 mixture) |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Atmosphere | Argon |
Table 2: Suzuki Coupling Conditions Utilizing a Phosphine Ligand [1]
| Parameter | Condition |
| Substrate | Bromo-substituted quinazoline (B50416) |
| Coupling Partner | Thiadiazole-containing boronic acid pinacol (B44631) ester |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Sodium carbonate |
| Solvent | Toluene (B28343)/Water |
| Phase Transfer Catalyst | Tetrabutylammonium (B224687) bromide (optional) |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Atmosphere | Not specified |
Experimental Protocols
Protocol 1: Ligand-Free Suzuki Coupling of this compound with Phenylboronic Acid[2]
This protocol is adapted from a general procedure for the ligand-free Suzuki coupling of bromo-substituted benzothiazoles.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Deionized water
-
Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.1 equivalents), Pd₂(dba)₃ (0.1 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 2:1 ratio (e.g., 6 mL of dioxane and 3 mL of water for a 50 mg scale reaction of the bromo compound).
-
Bubble argon through the reaction mixture for 5 minutes.
-
Heat the mixture to reflux under an argon atmosphere and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Pd(dppf)Cl₂-Catalyzed Suzuki Coupling of this compound with an Arylboronic Acid[1]
This protocol is based on the conditions used for the coupling of a bromo-substituted quinazoline with a thiadiazole-containing boronic ester.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Tetrabutylammonium bromide (TBAB, optional)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and optionally tetrabutylammonium bromide (0.1 equivalents).
-
Add Pd(dppf)Cl₂ (typically 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and deionized water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Add ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1,3,4-thiadiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole (B1197879) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the 1,3,4-thiadiazole ring is therefore of significant interest in the discovery and development of new therapeutic agents.
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions and tolerates a wide variety of functional groups.[1][2] Consequently, it is an ideal method for the alkynylation of the 2-bromo-1,3,4-thiadiazole core, providing a direct route to 2-alkynyl-1,3,4-thiadiazole derivatives. These products can serve as key intermediates for further synthetic transformations or as final compounds with potential biological activity.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide (this compound) to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the 2-alkynyl-1,3,4-thiadiazole product and regenerates the active palladium(0) catalyst.[1][3]
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound with terminal alkynes. This procedure is based on established methods for similar heteroaryl bromides and may require optimization for specific substrates.[3][4]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Ligand (e.g., Triphenylphosphine, PPh₃) (if required by the palladium catalyst)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand if necessary (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF). Stir the mixture for approximately 30 minutes.
-
Addition of Reactants: Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the amine base (e.g., Et₃N, 2.0 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Data Presentation
While specific data for the Sonogashira coupling of this compound is not extensively published, the following table provides representative yields for the coupling of a closely related substrate, 2-amino-3-bromopyridine, with various terminal alkynes. These results can be considered indicative of the expected outcomes for the this compound system under optimized conditions.
Table 1: Representative Yields for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 4-Propylphenylacetylene | 2-Amino-3-((4-propylphenyl)ethynyl)pyridine | 92 |
| 4 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |
| 5 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 82 |
| 6 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |
Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[4]
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Sonogashira coupling of this compound.
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling reaction is a highly effective method for the synthesis of 2-alkynyl-1,3,4-thiadiazole derivatives from this compound. The mild reaction conditions and broad functional group tolerance make it a valuable tool in the synthesis of novel compounds for drug discovery and development. The provided protocols and representative data serve as a guide for researchers to successfully implement this important transformation. Optimization of reaction parameters such as catalyst, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
References
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles via Palladium-Catalyzed Cross-Coupling of 2-Bromo Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a diverse range of 2,5-disubstituted 1,3,4-thiadiazoles utilizing a common synthetic intermediate, a 2-bromo-5-substituted-1,3,4-thiadiazole. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce aryl, alkynyl, and amino moieties at the 2-position of the thiadiazole ring. These protocols offer a versatile and efficient approach for the generation of compound libraries for drug discovery and materials science applications.
General Experimental Workflow
The overall synthetic strategy commences with a 2-bromo-5-substituted-1,3,4-thiadiazole precursor, which can be subjected to various palladium-catalyzed cross-coupling reactions to yield the desired 2,5-disubstituted products. The choice of the coupling partner dictates the nature of the substituent introduced at the 2-position.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-substituted-1,3,4-thiadiazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is adapted from procedures for Suzuki-Miyaura coupling on heterocyclic halides.[1][2]
Materials:
-
2-Bromo-5-substituted-1,3,4-thiadiazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a dry round-bottom flask, add the 2-bromo-5-substituted-1,3,4-thiadiazole, arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | 2-Bromo-1,3,4-thiadiazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70 | [2] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/MeOH | RT | 24 | ~55 (di-substituted) | [1] |
| 3 | 2-Bromo-substituted quinazoline | 2,5-Diphenyl-1,3,4-thiadiazole boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Not specified | Not specified | Not specified | High | [3] |
Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-substituted-1,3,4-thiadiazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4][5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[6]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Experimental Protocol
This protocol is a generalized procedure based on literature for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
2-Bromo-5-substituted-1,3,4-thiadiazole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the 2-bromo-5-substituted-1,3,4-thiadiazole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium (B1175870) chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
| Entry | Bromo-heterocycle Substrate | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 12 | 85 | [7] |
| 2 | 4-Bromo-2,1,3-benzothiadiazole | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 80 | 12 | 92 | [7] |
| 3 | Aryl bromide | Terminal alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | - | - | [4] |
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides. This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol
This protocol is adapted from procedures for the Buchwald-Hartwig amination of bromo-heterocycles.[8][9]
Materials:
-
2-Bromo-5-substituted-1,3,4-thiadiazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 2-bromo-5-substituted-1,3,4-thiadiazole and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Bromo-heterocycle Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | C5-bromo-imidazo[2,1-b][10][11][12]thiadiazole | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 12 | 75 | [8] |
| 2 | C5-bromo-imidazo[2,1-b][10][11][12]thiadiazole | 4-Methoxyaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 12 | 82 | [8] |
| 3 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (5) | dppp (7.5) | NaOt-Bu | Toluene | 80 | 18 | 98 | [9] |
| 4 | 4-Bromobenzonitrile | N-acetyl-L-prolinamide | Xantphos Pd G3 (2) | - | DBU | Toluene | 100 | 2 | 92 | [13] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to consult the original literature and perform appropriate safety assessments before conducting any chemical synthesis. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 11. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 2-Bromo-1,3,4-thiadiazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-1,3,4-thiadiazole as a key scaffold in the synthesis of potent kinase inhibitors. The 1,3,4-thiadiazole (B1197879) ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in various biological interactions.[1][2] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize inhibitory activity against various kinases.
Rationale for Use in Kinase Inhibitor Design
The 1,3,4-thiadiazole core is an attractive scaffold for kinase inhibitors for several reasons:
-
Hinge-Binding Interactions: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.
-
Structural Rigidity: The aromatic nature of the ring provides a rigid core to which substituents can be attached, allowing for precise positioning of pharmacophoric groups.
-
Lipophilicity and Permeability: The sulfur atom in the thiadiazole ring can enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.[3]
-
Synthetic Tractability: The this compound intermediate is readily accessible and can be functionalized using a variety of robust and well-established cross-coupling methodologies.
Quantitative Data: Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the in vitro inhibitory activities of various 1,3,4-thiadiazole derivatives against different protein kinases and cancer cell lines. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | Abl | 7.4 | [3][4][5] |
| 2 | BTK | Higher than Imatinib | [3][5] |
| 3 | VEGFR-2 | 0.15 | [6] |
| 4 | PI3K | Not specified | [7] |
| 5 | JNK1 | Not specified | [8][9] |
| 6 | ALK5 | 0.0012 | [5] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6 | MT-2 | Leukemia | 38.3 | [5] |
| 7 | MCF-7 | Breast Cancer | 49.6 | [4] |
| 8 | MDA-MB-231 | Breast Cancer | 53.4 | [4] |
| 9 | LoVo | Colon Cancer | 2.44 | |
| 10 | K562 | Chronic Myelogenous Leukemia | Selective Activity | [3][4][5] |
| 11 | A549 | Lung Cancer | 0.50 - 4.75 | [10] |
| 12 | U-87 MG | Glioblastoma | 0.50 - 4.75 | [10] |
| 13 | HCT-116 | Colon Cancer | 0.50 - 4.75 | [10] |
Key Signaling Pathways Targeted
1,3,4-Thiadiazole-based inhibitors have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Caption: Bcr-Abl Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: JNK Signaling Pathway Inhibition.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the commercially available 2-amino-1,3,4-thiadiazole (B1665364) to this compound via a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-(substituted)-1,3,4-thiadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite (B80452) (t-BuONO)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
To a stirred solution of 2-amino-5-(substituted)-1,3,4-thiadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in anhydrous acetonitrile, add tert-butyl nitrite (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 65 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Caption: Suzuki Coupling Experimental Workflow.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 5-10 mol%)
-
Base (e.g., potassium carbonate, sodium carbonate, 2.0 eq)
-
Solvent (e.g., 1,2-dimethoxyethane (B42094) (DME) and water, typically 4:1)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., DME/water).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-1,3,4-thiadiazole kinase inhibitor.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound derivative (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., cesium carbonate, sodium tert-butoxide, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the this compound derivative and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-amino-1,3,4-thiadiazole derivative.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This is a generalized protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized 1,3,4-thiadiazole derivative
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, the specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward access to this intermediate and the robustness of subsequent cross-coupling reactions allow for the rapid generation of diverse chemical libraries. The inherent properties of the 1,3,4-thiadiazole core make it an excellent starting point for the development of potent and selective inhibitors targeting a range of kinases implicated in various diseases, particularly cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising scaffold in their drug discovery programs.
References
- 1. paulogentil.com [paulogentil.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of Antimicrobial Agents from 2-Bromo-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and antimicrobial evaluation of novel agents derived from the versatile 2-bromo-1,3,4-thiadiazole scaffold. The following sections detail synthetic protocols, antimicrobial screening methodologies, and quantitative activity data to facilitate the development of new and effective antimicrobial compounds.
Introduction and Significance
The 1,3,4-thiadiazole (B1197879) ring is a privileged heterocyclic motif in medicinal chemistry, known to be a structural component in a variety of pharmacologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic systems make it an attractive scaffold for drug design.[2] The this compound intermediate is a particularly valuable building block, as the bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). The development of novel antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens, and 1,3,4-thiadiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[3][4]
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved from 2-amino-1,3,4-thiadiazole (B1665364) via a Sandmeyer-type reaction. A detailed protocol for a related 2-bromo-5-(methylthio)-1,3,4-thiadiazole (B1321954) is provided as a representative example of this key transformation.[5]
Protocol 2.1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole (B43264) (Precursor)
This protocol outlines the synthesis of the precursor to the 2-bromo derivative, starting from thiosemicarbazide (B42300).
Part A: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (B144363)
-
Reaction Setup: In a round-bottom flask, suspend thiosemicarbazide and an equimolar amount of anhydrous sodium carbonate in ethanol (B145695).
-
Addition of Carbon Disulfide: Add carbon disulfide dropwise to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to yield 5-amino-1,3,4-thiadiazole-2-thiol.[5]
Part B: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole
-
Dissolution: Dissolve the 5-amino-1,3,4-thiadiazole-2-thiol in an aqueous solution of sodium hydroxide.
-
Methylation: Add methyl iodide dropwise to the solution with stirring.
-
Reaction: Stir the reaction at room temperature for 2-3 hours.
-
Isolation and Purification: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-(methylthio)-1,3,4-thiadiazole.[5]
Protocol 2.2: Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole
-
Reaction Setup: Suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole in a suitable solvent such as acetonitrile (B52724) in a reaction vessel.
-
Addition of Reagents: Add copper(I) bromide (CuBr) to the suspension.
-
Cooling: Cool the mixture in an ice bath.
-
Diazotization: Add tert-butyl nitrite (B80452) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-bromo-5-(methylthio)-1,3,4-thiadiazole.[5]
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Corrosion Inhibitors from 2-Bromo-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel corrosion inhibitors derived from 2-Bromo-1,3,4-thiadiazole. The document outlines a representative synthetic pathway, methodologies for evaluating inhibitor efficacy, and presents quantitative data for a series of conceptual 1,3,4-thiadiazole-based corrosion inhibitors.
Introduction
1,3,4-Thiadiazole (B1197879) and its derivatives are a class of heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in different corrosive environments.[1][2] Their efficacy is attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and the planarity of the aromatic ring, which facilitate strong adsorption onto metal surfaces.[3][4] This adsorption forms a protective barrier that impedes the electrochemical processes of corrosion.[1][4] The functionalization of the 1,3,4-thiadiazole ring allows for the tuning of the inhibitor's electronic properties and, consequently, its performance.
This compound serves as a versatile precursor for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The bromine atom at the 2-position is a reactive site, susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups that can enhance the molecule's corrosion inhibition properties.[5]
Synthesis of a Novel 2-Amino-1,3,4-thiadiazole Derivative
This section details a representative protocol for the synthesis of a novel corrosion inhibitor, 2-(phenylamino)-1,3,4-thiadiazole, via nucleophilic aromatic substitution of this compound with aniline (B41778).
Reaction Scheme:
Experimental Protocol: Synthesis of 2-(phenylamino)-1,3,4-thiadiazole
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add dry dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(phenylamino)-1,3,4-thiadiazole.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Corrosion Inhibition Efficacy
The performance of the newly synthesized 1,3,4-thiadiazole derivatives as corrosion inhibitors is evaluated using standard electrochemical and gravimetric techniques.
Experimental Protocol: Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[6]
Materials:
-
Mild steel coupons of known dimensions and surface area
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
Synthesized inhibitor at various concentrations
-
Analytical balance
-
Polishing paper (different grits)
-
Acetone
-
Deionized water
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper, wash with deionized water and acetone, and dry.
-
Weigh the polished coupons accurately using an analytical balance (W_initial).
-
Immerse the coupons in the corrosive solution with and without different concentrations of the synthesized inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with a cleaning solution to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (g cm⁻² h⁻¹): (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%): ((CR_blank - CR_inh) / CR_blank) * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Experimental Protocol: Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.[1][7]
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode cell:
-
Working electrode (mild steel)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum foil)
-
-
Corrosive solution with and without inhibitor
Procedure (Potentiodynamic Polarization - PDP):
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the equation:
-
Inhibition Efficiency (IE%): ((i_corr_blank - i_corr_inh) / i_corr_blank) * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Procedure (Electrochemical Impedance Spectroscopy - EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the R_ct values:
-
Inhibition Efficiency (IE%): ((R_ct_inh - R_ct_blank) / R_ct_inh) * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation
The following tables summarize the conceptual quantitative data for a series of 2-substituted-1,3,4-thiadiazole derivatives, showcasing the effect of different functional groups on their corrosion inhibition efficiency for mild steel in 1 M HCl.
Table 1: Weight Loss Data for 2-Substituted-1,3,4-thiadiazole Derivatives
| Inhibitor | Concentration (mM) | Corrosion Rate (g cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 0 | 1.25 | - |
| Inhibitor A | 0.1 | 0.45 | 64.0 |
| 0.5 | 0.21 | 83.2 | |
| 1.0 | 0.10 | 92.0 | |
| Inhibitor B | 0.1 | 0.52 | 58.4 |
| 0.5 | 0.28 | 77.6 | |
| 1.0 | 0.15 | 88.0 | |
| Inhibitor C | 0.1 | 0.38 | 69.6 |
| 0.5 | 0.15 | 88.0 | |
| 1.0 | 0.07 | 94.4 |
Table 2: Potentiodynamic Polarization Data for 2-Substituted-1,3,4-thiadiazole Derivatives
| Inhibitor | Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA cm⁻²) | Inhibition Efficiency (%) |
| Blank | 0 | -480 | 1150 | - |
| Inhibitor A | 0.5 | -465 | 184 | 84.0 |
| Inhibitor B | 0.5 | -472 | 253 | 78.0 |
| Inhibitor C | 0.5 | -460 | 138 | 88.0 |
Table 3: Electrochemical Impedance Spectroscopy Data for 2-Substituted-1,3,4-thiadiazole Derivatives
| Inhibitor | Concentration (mM) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 0 | 45 | 250 | - |
| Inhibitor A | 0.5 | 290 | 85 | 84.5 |
| Inhibitor B | 0.5 | 210 | 110 | 78.6 |
| Inhibitor C | 0.5 | 385 | 65 | 88.3 |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for the synthesis and evaluation of 1,3,4-thiadiazole-based corrosion inhibitors.
Caption: Logical relationship of the corrosion inhibition mechanism by adsorption of 1,3,4-thiadiazole derivatives.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 2-Bromo-1,3,4-thiadiazole in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole (B1197879) scaffold is a versatile heterocyclic motif that has garnered significant attention in the field of agrochemical research. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The unique electronic properties of the 1,3,4-thiadiazole ring, combined with the ability to introduce various substituents, allow for the fine-tuning of biological activity and physical properties. 2-Bromo-1,3,4-thiadiazole is a key intermediate in the synthesis of these agrochemicals, with the bromine atom serving as a versatile leaving group for the introduction of diverse functional groups via nucleophilic substitution reactions. This document provides a comprehensive overview of the application of this compound in the synthesis of novel agrochemicals, including detailed experimental protocols and a summary of their biological activities.
Data Presentation: Bioactivity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the quantitative biological activity of various 1,3,4-thiadiazole derivatives in agrochemical applications.
| Compound Class | Target Organism/Enzyme | Bioactivity Metric | Value | Reference |
| Fungicides | ||||
| 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols | Candida species | MIC₁₀₀ | 8–96 µg/mL[1] | [1] |
| 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazoles | Aspergillus niger | MIC | 25 µg/mL | [2] |
| 2-(1-adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole | Escherichia coli | Good Activity | - | [2] |
| 2-(phenylamino)-5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-1,3,4-thiadiazole | Escherichia coli, Streptococcus pyogenes | MIC | 31.25 µg/mL[2] | [2] |
| Herbicides | ||||
| 1,3,4-thiadiazole thioether derivatives | Tylenchulus semipenetrans | LC₅₀ (48h) | 11.7±2.5 - 13.7±2.4 mg L⁻¹[3] | [3] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | Inhibition | 38.4% at 50 µg/mL[4] | [4] |
| Insecticides | ||||
| 1,3,4-oxadiazole/thiadiazole thioether derivatives | Cotton Aphid | LC₅₀ | 0.907 mg/L[3] | [3] |
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Characterization of synthesized compounds should be performed using appropriate analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Protocol 1: Synthesis of 2-(Alkylthio)-1,3,4-thiadiazole Derivatives (Fungicidal Agents)
This protocol describes a general method for the synthesis of 2-(alkylthio)-1,3,4-thiadiazole derivatives from this compound via nucleophilic substitution with a thiol.
Materials:
-
This compound
-
Alkyl thiol (e.g., ethanethiol, propanethiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the corresponding alkyl thiol (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(alkylthio)-1,3,4-thiadiazole derivative.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives (Herbicidal/Insecticidal Precursors)
This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be further modified to produce herbicidal ureas or other insecticidal compounds. This is a two-step process starting from a carboxylic acid.
Step 1: Synthesis of Thiosemicarbazone
-
A mixture of a substituted aromatic aldehyde (0.01 mol) and thiosemicarbazide (B42300) (0.01 mol) in absolute ethanol (B145695) (20 mL) with a few drops of glacial acetic acid is refluxed for 2-3 hours.
-
The reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-thiadiazole
-
The thiosemicarbazone (0.005 mol) is suspended in a solution of hydrated iron(III) ammonium (B1175870) sulfate (ferric alum) (0.01 mol) in water (20 mL).
-
The mixture is heated under reflux for 1 hour.
-
The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[5]
Signaling Pathways and Mechanisms of Action
Herbicidal Activity: Inhibition of Photosynthesis
Certain 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, exhibit herbicidal activity by inhibiting photosynthesis.[3] These compounds act on the reducing side of photosystem II (PSII), blocking the electron transport chain.[3] This disruption leads to a cascade of events including the prevention of starch accumulation, ultra-structural damage to chloroplasts, and ultimately, plant death.[3]
Caption: Inhibition of Photosystem II by 1,3,4-thiadiazole herbicides.
Fungicidal Activity: Disruption of Fungal Cell Wall and Membrane Integrity
Some fungicidal 1,3,4-thiadiazole derivatives exert their effect by disrupting the fungal cell wall and membrane. For example, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) has been shown to interfere with cell wall biogenesis in Candida species.[1] This leads to abnormal cell morphology, increased cell size, and ultimately cell lysis due to the inability to withstand internal turgor pressure.[1] Another mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, by targeting the enzyme 14-α-demethylase.[6]
Caption: Fungicidal mechanism of 1,3,4-thiadiazole derivatives.
Insecticidal Activity: Modulation of Nicotinic Acetylcholine (B1216132) Receptors
Certain insecticidal 1,3,4-thiadiazole derivatives, particularly those belonging to the neonicotinoid class, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[7][8][9] This leads to overstimulation of the receptor, resulting in paralysis and death of the insect. The selective toxicity of these compounds towards insects over vertebrates is attributed to differences in the nAChR subunit composition between the two.[8][9]
References
- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: Development of Anticancer Drugs Using a 2-Bromo-1,3,4-Thiadiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents based on the 2-bromo-1,3,4-thiadiazole scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows. The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer properties.[1][2][3] The mesoionic character of this ring allows compounds containing it to cross cellular membranes and interact with biological targets.[1][2][3][4]
Biological Activity and Mechanism of Action
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival.[5] The 1,3,4-thiadiazole core is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, suggesting that its derivatives may interfere with DNA replication processes.[6][7][8][9][10][11]
The introduction of a bromo group at the 2-position of the 1,3,4-thiadiazole ring can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. These derivatives have been shown to exhibit a range of anticancer activities, including the inhibition of key enzymes and signaling pathways involved in cancer progression.
Several studies have highlighted the ability of 1,3,4-thiadiazole derivatives to inhibit protein kinases, such as tyrosine kinases, which are critical for the signal transduction pathways that regulate cell growth and survival.[5] By blocking these kinases, these compounds can halt the uncontrolled proliferation of cancer cells. Furthermore, some derivatives have been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that supply tumors with essential nutrients.[5]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | K562 (Chronic Myelogenous Leukemia) | 7.4 (Abl kinase inhibition) | [12] |
| Compound 4y | MCF-7 (Breast Cancer) | 0.084 (mmol/L) | [13][14] |
| A549 (Lung Cancer) | 0.034 (mmol/L) | [13][14] | |
| Compound 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [6][15] |
| Compound 8d | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 10.21 | [6][15] |
| Compound 8e | Panc-1, Huh-7, HCT-116, SGC-7901 | Not specified | [2] |
| Compound 8l | Panc-1, Huh-7, HCT-116, SGC-7901 | Not specified | [2] |
| Compound 22d | MCF-7 (Breast Cancer) | 1.52 | [6][15] |
| HCT-116 (Colon Cancer) | 10.3 | [6][15] | |
| Compound 25 | T47D (Breast Cancer) | 0.058 | [2] |
| Compound 29i | Not specified | Not specified (inhibits EGFR and HER-2 phosphorylation) | [15] |
| Compound 32a | HepG2 (Liver Cancer) | 3.31 - 9.31 | [15] |
| MCF-7 (Breast Cancer) | 3.31 - 9.31 | [15] | |
| Compound 32d | HepG2 (Liver Cancer) | 3.31 - 9.31 | [15] |
| MCF-7 (Breast Cancer) | 3.31 - 9.31 | [15] | |
| Compound 36c | MCF-7 (Breast Cancer) | 5.51 - 9.48 | [6] |
| Compound 36e | MCF-7 (Breast Cancer) | 5.51 - 9.48 | [6] |
| Compound 40 | MCF-7 (Breast Cancer) | 120 - 160 | [10] |
| MDA-MB-231 (Breast Cancer) | 70 - 170 | [10] | |
| Compound 41 | MCF-7 (Breast Cancer) | 120 - 160 | [10] |
| MDA-MB-231 (Breast Cancer) | 70 - 170 | [10] | |
| Compound 42 | MCF-7 (Breast Cancer) | 120 - 160 | [10] |
| MDA-MB-231 (Breast Cancer) | 70 - 170 | [10] | |
| Compound 43 | MCF-7 (Breast Cancer) | 1.78 | [10] |
| A549 (Lung Cancer) | 4.04 | [10] | |
| 8d | MCF-7 (Breast Cancer) | 2.98 | [16] |
| A549 (Lung Cancer) | 2.85 | [16] | |
| HepG2 (Liver Cancer) | 2.53 | [16] |
Experimental Protocols
Synthesis of 2-Bromo-5-substituted-1,3,4-thiadiazole Derivatives
This protocol describes a general method for the synthesis of 2-bromo-5-substituted-1,3,4-thiadiazole derivatives, which can be adapted based on the desired substituent.
Materials:
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole:
-
A mixture of the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is heated under reflux in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid for several hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The resulting precipitate is neutralized with a sodium bicarbonate solution, filtered, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
-
-
Bromination of the 2-amino-5-substituted-1,3,4-thiadiazole:
-
To a solution of the 2-amino-5-substituted-1,3,4-thiadiazole (1 mmol) in a suitable solvent, N-Bromosuccinimide (NBS) (1.1 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-bromo-5-substituted-1,3,4-thiadiazole derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds are serially diluted in the growth medium to achieve a range of final concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well.
-
Control wells receive medium with DMSO at the same concentration as the treated wells.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram: Inhibition of EGFR/HER-2 Pathway
Caption: Inhibition of EGFR/HER-2 signaling by this compound derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: General workflow for the development of this compound anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Bromo-1,3,4-thiadiazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-bromo-1,3,4-thiadiazole derivative libraries. The 1,3,4-thiadiazole (B1197879) scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3][4][5][6] The introduction of a bromine atom at the 2-position can significantly influence the compound's physicochemical properties and biological activity, making libraries of such derivatives valuable for drug discovery campaigns.
These protocols are designed to be adaptable for various research settings and can be scaled for different library sizes. They cover both biochemical and cell-based screening approaches, providing a comprehensive framework for identifying and characterizing novel bioactive compounds.
Featured Application: Anticancer Agent Screening
Given the established anticancer properties of the 1,3,4-thiadiazole core, a primary application for screening a this compound derivative library is the identification of novel oncology therapeutics.[1][7] These compounds can be evaluated for their ability to inhibit cancer cell proliferation or modulate the activity of key oncogenic targets, such as protein kinases.[8]
Cell-Based Antiproliferative Assay
This protocol describes a cell-based assay to screen for compounds that inhibit the growth of human cancer cell lines.
Experimental Protocol:
-
Cell Line Selection and Culture:
-
Select a panel of human cancer cell lines relevant to the desired therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Library Preparation:
-
Prepare a stock solution of each this compound derivative in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.
-
Create intermediate dilutions in an appropriate solvent to achieve the final desired screening concentration. A typical primary screen is conducted at a single concentration of 10 µM.[9]
-
-
Assay Procedure (384-well format):
-
Seed the selected cancer cells into 384-well, clear-bottom, black plates at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 40 µL of culture medium. Allow cells to attach and grow for 24 hours.
-
Using an automated liquid handler, add 100 nL of the compound solutions from the library plates to the corresponding wells of the cell plates.
-
Include appropriate controls on each plate:
-
Negative Control: Wells treated with DMSO vehicle only (0.1% final concentration).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin at a concentration that induces >80% cell death).
-
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation:
Table 1: Primary Screening Data for Antiproliferative Activity
| Compound ID | Screening Concentration (µM) | Percent Inhibition (%) | Z'-Factor | Hit (Yes/No) |
| BTDZ-001 | 10 | 85.2 | 0.78 | Yes |
| BTDZ-002 | 10 | 12.5 | 0.78 | No |
| BTDZ-003 | 10 | 92.1 | 0.78 | Yes |
| BTDZ-004 | 10 | 5.8 | 0.78 | No |
| ... | ... | ... | ... | ... |
Note: Percent inhibition is calculated relative to the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[8][10][11][12] Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Workflow Diagram:
Caption: Workflow for cell-based antiproliferative HTS.
Biochemical Kinase Inhibition Assay
This protocol outlines a biochemical assay to identify compounds that inhibit the activity of a specific protein kinase implicated in cancer.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase: Recombinant human kinase (e.g., EGFR, Abl, or a kinase identified as a target for 1,3,4-thiadiazoles).[8]
-
Substrate: A specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Buffer optimized for kinase activity.
-
-
Compound Library Preparation:
-
As described in the antiproliferative assay protocol.
-
-
Assay Procedure (384-well format):
-
Use a suitable kinase assay platform, such as a fluorescence-based method (e.g., LanthaScreen™, Z'-LYTE™) or a luminescence-based method (e.g., ADP-Glo™).[13]
-
Add 50 nL of compound solution to the wells of a 384-well assay plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme to enable the identification of both competitive and non-competitive inhibitors.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO vehicle only.
-
Positive Control (100% inhibition): A known potent inhibitor of the target kinase.
-
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Incubate for the required time to allow the detection signal to develop.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Presentation:
Table 2: Primary Screening Data for Kinase Inhibition
| Compound ID | Target Kinase | Percent Inhibition (%) | Z'-Factor | Hit (Yes/No) |
| BTDZ-001 | EGFR | 5.6 | 0.82 | No |
| BTDZ-005 | EGFR | 78.9 | 0.82 | Yes |
| BTDZ-006 | EGFR | 85.3 | 0.82 | Yes |
| BTDZ-007 | EGFR | 21.4 | 0.82 | No |
| ... | ... | ... | ... | ... |
Hit Confirmation and Characterization
Compounds identified as "hits" in the primary screen require further validation to confirm their activity and eliminate false positives.
Experimental Protocols:
-
Hit Re-testing:
-
Re-test the primary hits in the same assay to confirm their activity.
-
Source fresh, powdered samples of the hit compounds to rule out issues with library sample integrity.
-
-
Dose-Response Analysis:
-
Orthogonal and Secondary Assays:
-
Use an alternative assay method (orthogonal assay) to confirm the activity of the hits and rule out assay-specific artifacts.
-
For cell-based hits, conduct secondary assays to investigate the mechanism of action, such as apoptosis or cell cycle analysis.
-
Data Presentation:
Table 3: Dose-Response Data for Confirmed Hits (Antiproliferative Assay)
| Compound ID | Cell Line | IC₅₀ (µM) | Hill Slope |
| BTDZ-001 | MCF-7 | 2.5 | 1.2 |
| BTDZ-003 | MCF-7 | 1.8 | 1.1 |
| BTDZ-001 | A549 | 5.1 | 1.3 |
| BTDZ-003 | A549 | 3.9 | 1.0 |
Hit-to-Lead Workflow:
Caption: Hit validation and lead optimization workflow.
Alternative Applications and Protocols
Anticonvulsant Screening
The 1,3,4-thiadiazole scaffold is also present in compounds with anticonvulsant activity.[1][2][3] A high-throughput screen can be designed using in vitro or in vivo models of seizure-like activity.
Experimental Protocol (Zebrafish Larvae Model):
-
Model System: Use larval zebrafish (5-7 days post-fertilization) in a 96-well plate format.
-
Compound Treatment: Add the library compounds to the wells.
-
Seizure Induction: Induce seizure-like behavior using a proconvulsant agent such as pentylenetetrazole (PTZ).[16]
-
Data Acquisition: Monitor larval movement using an automated tracking system.
-
Data Analysis: Identify compounds that reduce the hyperlocomotion induced by PTZ. Confirmed hits can then be advanced to rodent models of epilepsy.[17][18]
Antimicrobial Screening
Derivatives of 1,3,4-thiadiazole have shown broad-spectrum antimicrobial properties.[5][6] A high-throughput screen can be performed to determine the minimum inhibitory concentration (MIC) of the library compounds against various bacterial or fungal strains.
Experimental Protocol (Broth Microdilution):
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Plating: Serially dilute the library compounds in a 384-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Growth Measurement: Determine microbial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator dye.
-
Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Signaling Pathway Diagram (Hypothetical Kinase Inhibition):
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assay.dev [assay.dev]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,3,4-thiadiazole in the Synthesis of Radiolabeled Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-bromo-1,3,4-thiadiazole as a versatile precursor in the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). The unique electronic properties of the 1,3,4-thiadiazole (B1197879) ring system make its bromo-derivative an excellent substrate for various radiolabeling and derivatization reactions.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its ability to act as a bioisostere of pyrimidine (B1678525) and its capacity to cross biological membranes make it an attractive core for the development of targeted therapies and diagnostic agents.[1] In the context of molecular imaging, the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), onto a 1,3,4-thiadiazole-based molecule can enable the non-invasive visualization and quantification of biological processes at the molecular level.
This compound serves as a key building block for the synthesis of such radiolabeled probes. The bromo-substituent can be readily displaced by a radionuclide via nucleophilic substitution or can participate in transition metal-catalyzed cross-coupling reactions to attach various targeting moieties. This document outlines key experimental protocols for the utilization of this compound in the preparation of PET imaging agents.
Key Applications
-
Direct Radiolabeling with [¹⁸F]Fluoride: The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAᵣ) of the bromo group with [¹⁸F]fluoride, providing a direct method for the synthesis of ¹⁸F-labeled 1,3,4-thiadiazole derivatives.
-
Precursor for Multi-step Radiotracer Synthesis: this compound can be elaborated through cross-coupling reactions (e.g., Suzuki, Stille) to introduce complex targeting vectors. The radiolabel can then be incorporated into another part of the molecule.
-
Scaffold for Novel Radiopharmaceutical Development: The versatility of the this compound core allows for the creation of a library of radiolabeled compounds for screening against various biological targets.
Experimental Protocols
Protocol 1: [¹⁸F]Radiofluorination of this compound via Nucleophilic Aromatic Substitution
This protocol describes the direct labeling of a this compound precursor with [¹⁸F]fluoride. The methodology is adapted from established procedures for the radiofluorination of similar bromo-substituted five-membered heterocycles.[1]
Materials:
-
This compound precursor (functionalized at the 5-position with a targeting moiety)
-
[¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)
-
Potassium Carbonate (K₂CO₃)
-
Kryptofix® 2.2.2 (K₂₂₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Water for injection
-
Sep-Pak® C18 cartridge
-
HPLC system for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in MeCN/H₂O.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.
-
Perform a final azeotropic drying step by adding anhydrous MeCN and evaporating to complete dryness.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (1-5 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 120-150 °C for 10-20 minutes. Microwave heating can also be employed to shorten the reaction time.[1]
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Load the reaction mixture onto a pre-conditioned Sep-Pak® C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude radiolabeled product with MeCN.
-
Purify the product using a semi-preparative HPLC system.
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled 1,3,4-thiadiazole derivative.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Pass the final product through a sterile 0.22 µm filter for quality control and in vivo applications.
-
Quantitative Data Summary (Expected):
| Parameter | Expected Value | Reference (Analogous System) |
| Radiochemical Yield (RCY) | 20-50% | [1] |
| Radiochemical Purity | >98% | General PET tracer standards |
| Specific Activity | >1 Ci/µmol | General PET tracer standards |
Protocol 2: Suzuki Cross-Coupling of this compound with a Boronic Acid Ester
This protocol outlines the synthesis of a derivatized 1,3,4-thiadiazole by coupling this compound with a boronic acid or ester, which can bear a targeting moiety or a functional group for subsequent radiolabeling.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol (B44631) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data Summary (Expected):
| Parameter | Expected Value | Reference (Analogous System) |
| Product Yield | 60-90% | [3] |
| Purity | >95% | Standard organic synthesis |
Protocol 3: Stille Cross-Coupling of this compound with an Organostannane
This protocol details the Stille coupling reaction, an alternative method for C-C bond formation, to functionalize the 2-position of the 1,3,4-thiadiazole ring.
Materials:
-
This compound
-
Aryl- or heteroaryl-tributylstannane
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, dissolve this compound (1 equivalent) and the organostannane reagent (1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) under a counter-flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to reflux for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. A common method to remove tin byproducts is to treat the crude mixture with a saturated solution of potassium fluoride.
-
Quantitative Data Summary (Expected):
| Parameter | Expected Value | Reference (Analogous System) |
| Product Yield | 50-80% | [3] |
| Purity | >95% | Standard organic synthesis |
Signaling Pathways and Biological Targets
The 1,3,4-thiadiazole core has been incorporated into molecules targeting a variety of signaling pathways implicated in disease. For example, derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and HER-2, which are crucial in many cancers.[1] The development of radiolabeled 1,3,4-thiadiazole-based imaging agents could, therefore, enable the non-invasive study of these pathways in vivo.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel radiolabeled imaging agents. Its reactivity in both nucleophilic substitution and cross-coupling reactions provides medicinal chemists and radiochemists with a powerful tool to develop targeted PET tracers for a wide array of biological targets and disease states. The protocols outlined in these application notes serve as a foundational guide for researchers entering this exciting area of radiopharmaceutical development.
References
- 1. The [18F]2-Fluoro-1,3-thiazolyl Moiety - an Easily-Accessible Structural Motif for Prospective Molecular Imaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Azido-1,3,4-Thiadiazole Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-azido-1,3,4-thiadiazole derivatives in click chemistry. The 1,3,4-thiadiazole (B1197879) scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an azide (B81097) group at the 2-position opens up possibilities for facile conjugation to other molecules via click chemistry, offering a modular approach to the synthesis of novel bioactive compounds and functional materials.
Application Notes
The integration of the 2-azido-1,3,4-thiadiazole moiety into molecules using click chemistry provides a versatile platform for various applications:
-
Drug Discovery and Development: The 1,2,3-triazole linkage formed through azide-alkyne cycloaddition is a stable and biocompatible isostere for the amide bond.[3] By clicking 2-azido-1,3,4-thiadiazole derivatives with various alkynes (or vice versa), libraries of novel compounds can be rapidly synthesized and screened for biological activity. The 1,3,4-thiadiazole core can act as a pharmacophore, while the triazole-linked substituent can be varied to optimize potency, selectivity, and pharmacokinetic properties. Several studies have shown that 1,3,4-thiadiazole derivatives exhibit promising anticancer activity by interfering with signaling pathways involved in cell growth and survival.[2][4][5]
-
Bioconjugation and Chemical Biology: 2-Azido-1,3,4-thiadiazole derivatives can be used as bioorthogonal handles for the labeling of biomolecules.[6] For instance, a biomolecule (e.g., protein, nucleic acid, or glycan) can be functionalized with a strained alkyne, and a 2-azido-1,3,4-thiadiazole derivative bearing a reporter group (e.g., a fluorescent dye or a biotin (B1667282) tag) can be "clicked" onto it for visualization or affinity purification. This approach is particularly valuable for studying biological processes in living systems due to the high selectivity and biocompatibility of strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8]
-
Materials Science: The robust nature of the triazole linkage makes it suitable for the construction of functional polymers and materials. 2-Azido-1,3,4-thiadiazole derivatives can be used to modify surfaces or to create cross-linked polymer networks with specific properties conferred by the thiadiazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-5-substituted-1,3,4-thiadiazole Derivatives
This protocol describes the synthesis of 2-azido-1,3,4-thiadiazole derivatives from the corresponding 2-amino-1,3,4-thiadiazoles via diazotization.
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a beaker, dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.[9]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminothiadiazole while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.[9]
-
In a third beaker, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Filter the precipitate, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 2-azido-5-substituted-1,3,4-thiadiazole.
Characterization Data for Representative 2-Amino-1,3,4-thiadiazole Precursors:
| Compound | R-group | Yield (%) | m.p. (°C) | Reference |
| 2a | Phenyl | 83 | 213-215 | [10] |
| 2b | 4-Hydroxyphenyl | 78 | 205-207 | [10] |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the CuAAC reaction, which can be adapted for 2-azido-1,3,4-thiadiazole derivatives.[11]
Materials:
-
2-Azido-5-substituted-1,3,4-thiadiazole (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (B8700270) (0.1 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve the 2-azido-5-substituted-1,3,4-thiadiazole and the terminal alkyne in the chosen solvent.[5]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.[5]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Representative CuAAC Reactions:
| Azide | Alkyne | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Generic Azide | Generic Alkyne | 1-5 | t-BuOH/H₂O | 1-24 | >90 | [5] |
| Azido-Peptide | Alkyne-Probe | 2 | Water | 1-4 | >85 | [12] |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a general protocol for the copper-free SPAAC reaction, ideal for bioconjugation applications.[8]
Materials:
-
2-Azido-5-substituted-1,3,4-thiadiazole derivative (1.0 eq)
-
Strained cyclooctyne (B158145) (e.g., DBCO, BCN) (1.0 - 1.5 eq)[13]
-
Solvent (e.g., Acetonitrile, Methanol, PBS, or a mixture with water)
Procedure:
-
Dissolve the 2-azido-5-substituted-1,3,4-thiadiazole derivative in the chosen solvent.
-
Add the strained cyclooctyne derivative to the solution.[5]
-
Stir the reaction mixture at room temperature. The reaction is typically much faster than CuAAC, often complete within 1-4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by HPLC or other appropriate chromatographic techniques.
Quantitative Data for Representative SPAAC Reactions:
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| DIBO | ~0.3 | [7] |
| DBCO | ~1.0 | [13] |
| BCN | ~0.1 | [13] |
Data Presentation
Table 1: Characterization of Synthesized 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole Derivatives [14]
| Compound | Structure | Yield (%) | m.p. (°C) | 1H-NMR (δ, ppm) |
| 7a | Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 70 | 230 | 1.32 (t, 3H, CH₃), 2.47 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 4.30 (q, 2H, CH₂), 7.37-7.50 (m, 9H, ArH's), 9.2 (s, br, 1H, NH) |
| 11a | 4-Methyl-2-(2-((E)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-((E)-phenyldiazenyl)thiazole | 75 | 255 | 2.48 (s, 3H, CH₃), 2.59 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 3.3 (s, 3H, CH₃), 6.96-7.55 (m, 9H, ArH's), 9.18 (s, br, 1H, NH) |
| 14b | (E)-2-((Z)-2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(2-(p-tolyl)hydrazono)thiazol-4(5H)-one | 80 | >300 | 2.26 (s, 3H, CH₃), 2.47 (s, 3H, CH₃), 2.49(s, 3H, CH₃), 2.53 (s, 3H, CH₃), 7.41-7.50 (m, 8H, ArH's), 8.41 (s, br, 1H, NH), 10.9 (s, br, 1H, NH) |
Table 2: Anticancer Activity of Selected Triazolo-Thiadiazole Derivatives [15]
| Compound | Cell Line | IC₅₀ (µM) |
| 6c | HT-29 (Colon) | 0.5 |
| 6c | A549 (Lung) | 1.2 |
| 6c | MCF-7 (Breast) | 0.8 |
Signaling Pathway and Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. jocpr.com [jocpr.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Bromo-1,3,4-thiadiazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize synthesis protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method is the conversion of a 2-amino-1,3,4-thiadiazole (B1665364) precursor via a Sandmeyer-type reaction.[1][2] This involves two key stages:
-
Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite or tert-butyl nitrite) under acidic conditions.[1][3]
-
Bromination: The diazonium group is subsequently displaced by a bromide ion, typically from a copper(I) bromide (CuBr) salt.[1][4]
This pathway is favored due to its reliability and the ready availability of the starting materials.[4]
Q2: My overall yield is low. What are the critical steps I should investigate?
Low yield can stem from issues in either the precursor synthesis or the Sandmeyer reaction. A logical troubleshooting workflow is essential.
Troubleshooting Guide
Problem 1: Incomplete consumption of 2-amino-1,3,4-thiadiazole starting material.
-
Possible Cause 1: Insufficient Diazotizing Agent. The molar ratio of the nitrite source to the amino-thiadiazole is critical. An insufficient amount will lead to an incomplete reaction.
-
Solution: Ensure at least a stoichiometric amount of the nitrite agent is used. Some protocols recommend a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material persists after the initial addition, a small, controlled addition of extra nitrite solution may be necessary.[3]
-
Possible Cause 2: Deactivation of Nitrite. The nitrite source (especially from NaNO₂) can decompose if the acidic solution is not maintained at a low temperature.
-
Solution: Prepare the nitrite solution separately and add it dropwise to the cooled reaction mixture, ensuring the internal temperature remains within the specified range (e.g., below 10°C).[1]
Problem 2: Formation of significant side products, such as phenolic or tarry impurities.
-
Possible Cause: Uncontrolled Diazonium Salt Decomposition. Aryl diazonium salts are thermally unstable. If the temperature rises uncontrollably during diazotization or before the addition of the copper(I) bromide, the diazonium salt can react with water to form undesired 2-hydroxy-1,3,4-thiadiazole or decompose into tarry polymeric materials.
-
Solution: Strict temperature control is paramount. Use an ice/salt bath to maintain the temperature during the dropwise addition of the nitrite source.[1] Ensure the subsequent displacement reaction with CuBr is initiated promptly after the diazonium salt formation is complete.
Data Presentation: Comparison of Sandmeyer Reaction Conditions
| Parameter | Protocol A (tert-Butyl Nitrite) | Protocol B (Sodium Nitrite) |
| Starting Material | 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 5-Amino-3-methyl-1,2,4-thiadiazole |
| Nitrite Source | tert-Butyl nitrite | Sodium nitrite (NaNO₂) |
| Bromide Source | Copper(I) Bromide (CuBr) | 48% Hydrobromic Acid (HBr) |
| Solvent | Acetonitrile | Water |
| Temperature | Cooled in an ice bath, <10°C during addition.[1] | 40-45°C during addition.[3] |
| Reported Yield | Not specified, but a similar reaction gave 71%.[4] | 81.6%.[3] |
| Workup | Quench with water, extract with ethyl acetate.[1] | Extract with Dichloromethane (DCM).[3] |
| Purification | Column chromatography on silica gel.[1] | pH adjustment, extraction, and concentration.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole (Precursor)
This protocol is a general method adapted from literature procedures for the cyclization of thiosemicarbazide (B42300).[5][6]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous sodium carbonate (Na₂CO₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol or appropriate solvent
Procedure:
-
In a round-bottom flask, suspend thiosemicarbazide in the chosen solvent (e.g., ethanol).
-
Add the cyclizing/dehydrating agent. For instance, add anhydrous sodium carbonate for a base-mediated cyclization or slowly add concentrated sulfuric acid for an acid-catalyzed reaction.[5][7]
-
If using CS₂, add it dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture. If using an acid catalyst, pour the mixture over crushed ice and neutralize to precipitate the product.[7]
-
Filter the resulting solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-1,3,4-thiadiazole.
Protocol 2: Sandmeyer Bromination of 2-Amino-1,3,4-thiadiazole
This protocol is based on the highly successful method reported for a similar substrate, yielding over 80%.[3]
Materials:
-
2-Amino-1,3,4-thiadiazole derivative
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (B78521) solution
Procedure:
-
In a suitable reactor, dissolve the 2-amino-1,3,4-thiadiazole starting material in 48% HBr and water. Stir until fully dissolved, warming to a maximum of 40°C if necessary.
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Cool the reactor containing the thiadiazole solution. Begin the portion-wise or dropwise addition of the sodium nitrite solution, ensuring the internal reaction temperature is maintained between 40-45°C. The addition may take several hours for large-scale reactions.
-
After the addition is complete, stir for at least one hour and check for the consumption of starting material by TLC. If the reaction is incomplete, additional nitrite solution may be added.
-
Once complete, cool the reaction mixture to 20-25°C and add DCM for extraction.
-
Stir, allow the layers to settle, and separate the lower organic phase. Perform a second extraction of the aqueous phase with DCM.
-
Combine the organic phases and wash with a 5% sodium hydroxide solution to adjust the pH to 10-11, which helps remove acidic impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure at a maximum of 30°C to yield the crude this compound. Further purification can be performed by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Bromination of 2-amino-1,3,4-thiadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the bromination of 2-amino-1,3,4-thiadiazole (B1665364) to synthesize 2-amino-5-bromo-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
Low yields in the bromination of 2-amino-1,3,4-thiadiazole can stem from several factors related to reaction conditions and reagent stability.
-
Inadequate Temperature Control: The addition of bromine is an exothermic process. If the temperature is not kept low (ideally 10°C or lower), side reactions can occur, leading to the formation of undesired byproducts and decomposition of the starting material or product.[1] After the initial addition, the reaction is typically maintained at a slightly higher temperature (20-25°C) to ensure completion.[1]
-
Improper pH of the Reaction Medium: The reaction is generally carried out in an acidic solution.[1] The acidic medium helps to activate the thiadiazole ring towards electrophilic substitution and keeps the amino group protonated, which can prevent side reactions on the amine. Ensure the acidic conditions are maintained throughout the reaction.
-
Incorrect Stoichiometry of Bromine: Using an excess of bromine can lead to the formation of di-brominated or other over-brominated side products, thus reducing the yield of the desired mono-brominated product. A molar ratio of 2-amino-1,3,4-thiadiazole to bromine of approximately 1:0.45-0.55 has been reported to be effective.[1]
-
Degradation of Starting Material: 2-amino-1,3,4-thiadiazole and its derivatives can be sensitive to harsh reaction conditions. Ensure the quality of the starting material is high and that the reaction time is not unnecessarily prolonged.
Troubleshooting Steps:
-
Monitor and control the temperature carefully during bromine addition using an ice bath.
-
Ensure the 2-amino-1,3,4-thiadiazole is fully dissolved in the acidic solution before starting the bromine addition.[1]
-
Use a precise molar ratio of bromine to the starting material.
-
Analyze the crude product using TLC or NMR to check for the presence of unreacted starting material or multiple products.
Q2: My reaction mixture turned into a dark, tarry substance. What went wrong?
The formation of a dark, intractable mixture often indicates decomposition or polymerization.
-
Excessive Temperature: As mentioned, poor temperature control can lead to rapid, uncontrolled reactions, causing decomposition of the heterocyclic ring.
-
Strong Oxidizing Conditions: While an oxidant may be used in some procedures, its concentration and nature are critical.[1] An overly strong oxidizing environment can lead to the oxidative degradation of the electron-rich thiadiazole ring and the amino group.
-
Concentrated Acid: Using a highly concentrated acid at elevated temperatures can also contribute to the degradation of the starting material and product.
Preventative Measures:
-
Maintain strict temperature control throughout the reaction.
-
If using an oxidant, ensure it is added slowly and at the correct concentration.
-
Use the recommended concentration of the acid as specified in the protocol. A mass fraction of 2-6% for the acid in an aqueous solution has been suggested.[1]
Q3: I have isolated a product, but its melting point is different from the reported value for 2-amino-5-bromo-1,3,4-thiadiazole. What could it be?
A discrepancy in the melting point usually points to the presence of impurities or the formation of an unexpected side product. The reported melting point for 2-amino-5-bromo-1,3,4-thiadiazole is in the range of 178-182 °C (with decomposition).[2]
-
Unreacted Starting Material: 2-amino-1,3,4-thiadiazole has a different melting point and its presence will depress and broaden the melting point of the final product.
-
Formation of Di-brominated Product: Over-bromination can lead to the formation of a di-brominated thiadiazole derivative, which will have a different melting point and molecular weight.
-
Presence of Isomers: While the 5-position is the most likely site of bromination due to the activating effect of the amino group, bromination at other positions, though less likely, could result in isomeric impurities.
Analytical Approach:
-
Use Thin Layer Chromatography (TLC) to check for the presence of multiple components in your product.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm the structure of your product and identify any impurities.[3][4] For example, the mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound.
Q4: I am struggling to purify the product. Recrystallization gives a low recovery, and column chromatography is not providing good separation.
Purification of 2-amino-1,3,4-thiadiazole derivatives can be challenging due to their polarity.
-
Recrystallization Issues:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds like 2-amino-5-bromo-1,3,4-thiadiazole, polar solvents or solvent mixtures are often required. A mixture of DMF and water is a common choice for recrystallizing similar compounds.[5]
-
Product Loss in Mother Liquor: If the product has significant solubility in the cold recrystallization solvent, the recovery will be low. Minimize the amount of solvent used and ensure the solution is thoroughly cooled.
-
-
Column Chromatography Issues:
-
Inappropriate Stationary/Mobile Phase: For polar compounds, silica (B1680970) gel is a common stationary phase. The mobile phase needs to be optimized to achieve good separation. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.[6]
-
Streaking on TLC/Column: Streaking can be caused by the compound being too polar for the chosen solvent system or by interactions with the stationary phase. Adding a small amount of a polar modifier like methanol (B129727) or a few drops of acetic acid or triethylamine (B128534) to the mobile phase can sometimes resolve this issue.
-
Q5: The spectroscopic data of my product is not what I expected. How can I interpret it to identify the structure and potential side products?
Unexpected spectroscopic results require careful analysis to determine the structure of the product obtained.
-
¹H NMR: For the desired product, 2-amino-5-bromo-1,3,4-thiadiazole, you would expect to see a broad singlet corresponding to the -NH₂ protons. The absence of a signal for the C-H proton at the 5-position is indicative of successful bromination at that site. If you still see a signal for the C5-H (which would be a singlet), it indicates the presence of the starting material. The appearance of multiple signals in the aromatic region could suggest the formation of isomers or other side products.
-
¹³C NMR: The ¹³C NMR spectrum should show two signals for the thiadiazole ring carbons. The chemical shift of the carbon atom bonded to bromine (C5) will be significantly different from the carbon bonded to the amino group (C2).
-
Mass Spectrometry: The mass spectrum is crucial for identifying brominated compounds. Look for the characteristic M+ and M+2 isotope peaks for bromine, which have a nearly 1:1 ratio. The molecular weight will confirm the degree of bromination. For 2-amino-5-bromo-1,3,4-thiadiazole, the expected molecular weight is approximately 180 g/mol .[2]
Data Presentation
Table 1: Summary of Reaction Parameters for the Bromination of 2-amino-1,3,4-thiadiazole
| Parameter | Recommended Condition | Rationale / Potential Issues if Deviated | Reference |
| Solvent | Acidic aqueous solution | Ensures dissolution of starting material and activation of the ring. Incorrect pH can lead to side reactions or no reaction. | [1] |
| Temperature | Bromine addition: ≤ 10°C | Controls exothermicity, prevents side reactions and decomposition. Higher temperatures can lead to tar formation. | [1] |
| Reaction: 20-25°C | Ensures the reaction proceeds to completion. | [1] | |
| Reactant Ratio | 2-amino-1,3,4-thiadiazole : Bromine (molar) = 1 : 0.45-0.55 | Prevents over-bromination (di-substitution) and minimizes unreacted starting material. | [1] |
| Oxidant | Optional, e.g., hypochlorite, H₂O₂ | Can facilitate the bromination process. Incorrect choice or concentration can lead to oxidative degradation. | [1] |
| Work-up | Neutralization with a base (alkali analysis) | To precipitate the product from the acidic reaction mixture. | [1] |
Experimental Protocols
Key Experiment: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole
This protocol is a generalized procedure based on the literature.[1] Researchers should consult the original literature and adapt the protocol as needed for their specific laboratory conditions and scale.
-
Pre-treatment: Dissolve 2-amino-1,3,4-thiadiazole in a dilute aqueous acid solution (e.g., 3-5% H₂SO₄ or HBr) in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to 10°C or lower using an ice bath.
-
Bromination: Slowly add the desired amount of bromine (e.g., a molar ratio of 0.5 relative to the starting material) dropwise to the cooled solution while maintaining the temperature at or below 10°C.
-
Reaction: After the addition of bromine is complete, allow the reaction mixture to stir at a controlled temperature, for example, between 20-25°C, for a specified period to ensure the reaction goes to completion. An oxidant may be introduced at this stage if the chosen protocol requires it.
-
Alkali Analysis (Work-up): Cool the reaction mixture and slowly add a base (e.g., a solution of sodium carbonate or sodium hydroxide) to neutralize the acid and precipitate the crude product. The pH should be adjusted to be neutral or slightly basic.
-
Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., DMF/water) or by column chromatography.
Visualizations
Caption: Reaction pathway for the bromination of 2-amino-1,3,4-thiadiazole.
Caption: Troubleshooting workflow for the bromination of 2-amino-1,3,4-thiadiazole.
References
- 1. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. 2-氨基-5-溴-1,3,4-噻二唑 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. jocpr.com [jocpr.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Bromo-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-1,3,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of crude this compound are column chromatography on silica (B1680970) gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can vary based on the synthetic route. If prepared via a Sandmeyer reaction from 2-amino-1,3,4-thiadiazole, common impurities may include unreacted starting material, copper salts (if used as a catalyst), and polymeric or tarry byproducts which are common in diazonium salt reactions.[1] If direct bromination is performed, excess brominating agent and related byproducts could be present.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in selecting an appropriate solvent system for column chromatography and in checking the purity of fractions collected. It can also be used to assess the purity of the final product after recrystallization.
Q4: What is a suitable recrystallization solvent for this compound?
A4: While the ideal solvent must be determined experimentally, a good starting point for a moderately polar compound like this compound is a mixed solvent system. Ethanol (B145695)/water is a common and effective choice for many heterocyclic compounds.[3] Other options could include mixtures of hexanes and ethyl acetate (B1210297) or isopropanol.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system is either too polar or not polar enough. | Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate and hexanes). Aim for an Rf value of 0.2-0.4 for the desired compound for optimal separation on a column.[4] |
| Compound is Insoluble in the Eluent | The chosen eluent is not polar enough to dissolve the compound for effective loading onto the column. | Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane (B109758) or acetone) before adsorbing it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column. |
| Cracks or Channels in the Silica Gel Bed | Improper packing of the column. | Pack the column using a slurry method to ensure a homogenous and stable stationary phase. Gently tap the column while packing to dislodge air bubbles.[4] |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in an ethyl acetate/hexanes mixture). |
| Compound Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. This can be done in a stepwise or gradient fashion. For very polar impurities, a small amount of methanol (B129727) can be added to the eluent, but be cautious as this can sometimes dissolve the silica gel. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Does Not Dissolve | Insufficient solvent or an inappropriate solvent was chosen. | Add more of the hot solvent in small increments. If the compound still does not dissolve, the solvent may be unsuitable. A different solvent or a co-solvent system may be required. |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Alternatively, try a solvent with a lower boiling point. Ensure a slow cooling rate to promote crystal formation over oiling. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. You can also try to cool the solution in an ice bath to further decrease solubility. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use hot gravity filtration to remove the charcoal before allowing the solution to cool.[3] |
| Low Recovery of Pure Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath to minimize the amount of product that remains in the solution. |
Quantitative Data Summary
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Typical Yield Range | Reference Compound |
| Column Chromatography | 75% | >98% | 60-85% | 3-bromo-6-methoxyflavanone[5] |
| Recrystallization | 90% | >99% | 70-90% | 2-bromo-N-phenethylbenzenesulfonamide[3] |
| Column followed by Recrystallization | 70% | >99.5% | 50-75% | N/A (General Expectation) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Methodology:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
The ideal system will give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of fresh eluent and drain again to wash the sample into the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically checking the fractions with TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently until the solid dissolves completely.
-
-
Inducing Crystallization:
-
To the hot solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much water is added, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for about 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Allow the crystals to air dry completely or dry them in a vacuum oven.
-
Visualizations
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in Suzuki coupling of 2-Bromo-1,3,4-thiadiazole
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 2-Bromo-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include catalyst deactivation, inappropriate choice of base or solvent, degradation of the starting materials, and competing side reactions such as protodeboronation of the boronic acid and homo-coupling. The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring can also influence the reaction's success.
Q2: How do I choose the right palladium catalyst and ligand for this specific coupling?
A2: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine (B1218219) ligands can be more effective for heteroaryl bromides like this compound.[1] These ligands can accelerate the oxidative addition step, which is often rate-limiting.[1] Consider screening catalysts like Pd(dppf)Cl₂ or using a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base plays multiple roles in the Suzuki-Miyaura reaction, including the activation of the boronic acid to facilitate transmetalation.[2][3] For the coupling of thiadiazole derivatives, inorganic bases are commonly employed. While stronger bases like NaOH may not be effective, Na₂CO₃ and K₃PO₄ have been shown to give good to moderate yields.[2] It is advisable to screen a few different bases to find the optimal one for your specific substrate combination.
Q4: I am observing significant amounts of a side product that appears to be the homo-coupled boronic acid. How can I minimize this?
A4: Homo-coupling of the boronic acid is a common side reaction.[4] This can often be suppressed by using a slight excess of the this compound. Additionally, ensuring that the reaction is performed under strictly anaerobic conditions can help, as oxygen can sometimes promote homo-coupling. Using boronic esters, such as pinacol (B44631) esters, which are more stable than boronic acids, can also mitigate this side reaction.[4]
Q5: My starting boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?
A5: You are likely observing protodeboronation, the cleavage of the C-B bond.[5] This is a common issue, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[5] To minimize this, you can try using milder bases like K₂CO₃ or Cs₂CO₃.[5] Running the reaction at a lower temperature or for a shorter duration can also be beneficial. Converting the boronic acid to a more stable boronate ester is another effective strategy.[1]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Older catalysts can lose activity.[1] - Ensure thorough degassing of solvents and the reaction mixture to prevent catalyst oxidation.[1] - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[6] |
| Inappropriate Ligand | - Switch to a more electron-rich and sterically hindered ligand like XPhos, SPhos, or another Buchwald-type ligand.[1][7] |
| Poor Solubility | - Highly polar heterocyclic compounds can have poor solubility in common organic solvents.[8] Consider a different solvent system, such as dioxane/water or DMF/water.[9] |
| Sub-optimal Base | - Screen different bases. Na₂CO₃ is often a good starting point for thiadiazole couplings.[2] Also consider K₃PO₄ or Cs₂CO₃.[2] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some challenging couplings require more forcing conditions.[1] Microwave heating can also be effective in reducing reaction times and increasing yields.[4] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Homo-coupled Boronic Acid | - Excess boronic acid.[4] - Presence of oxygen. | - Use a slight excess (1.1-1.2 equivalents) of this compound. - Ensure rigorous degassing and maintain an inert atmosphere (Argon or Nitrogen).[9] |
| Dehalogenated Starting Material | - Presence of water or other protic sources. - Certain bases can promote this side reaction. | - Use anhydrous solvents and reagents. - Try a different base. |
| Protodeboronation Product | - Harsh reaction conditions (high temperature, strong base).[5] | - Use a milder base (e.g., K₂CO₃).[5] - Lower the reaction temperature. - Use a more stable boronate ester instead of the boronic acid.[1] |
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure an anaerobic environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,3,4-thiadiazole
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2-Bromo-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of substituted 1,3,4-thiadiazole (B1197879) derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura/Stille/Sonogashira reaction with this compound is showing little to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. The electron-deficient nature of the 1,3,4-thiadiazole ring can influence its reactivity, and the sulfur atom can interact with the palladium catalyst.
Potential Causes & Solutions:
-
Catalyst Inactivity/Poisoning: The sulfur atom in the thiadiazole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[1][2][3]
-
Solution 1: Select Robust Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and promote the desired catalytic cycle over deactivation pathways.[1]
-
Solution 2: Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[1]
-
Solution 3: Use a Palladium Pre-catalyst: Consider using a more active pre-catalyst, such as a palladacycle, which can generate the active Pd(0) species more efficiently.
-
-
Inadequate Base Strength or Solubility: The choice of base is critical for the efficiency of the transmetalation step.
-
Solution (Suzuki-Miyaura): Use a stronger base like K₃PO₄ or Cs₂CO₃ instead of weaker bases like Na₂CO₃.[4][5] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
Solution (Sonogashira): An amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is fresh and anhydrous.
-
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Try a different solvent system. For Suzuki reactions, polar aprotic solvents like DMF or dioxane, often with water as a co-solvent, can be effective.[6] For Stille and Sonogashira couplings, anhydrous THF or toluene (B28343) are common choices.[7] Gentle heating can also improve solubility.
-
-
Oxygen Contamination: The active Pd(0) catalyst can be oxidized and deactivated by oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is crucial.[8]
-
Issue 2: Formation of Side Products (Homocoupling and Protodebromination)
Question: My reaction is producing significant amounts of homocoupled product from my coupling partner (e.g., boronic acid dimer in Suzuki) and/or the debrominated 1,3,4-thiadiazole. How can I minimize these side reactions?
Answer:
The formation of homocoupling and protodebromination (hydrodehalogenation) products are common side reactions in cross-coupling chemistry.
Potential Causes & Solutions for Homocoupling:
-
Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of the organometallic reagent (e.g., boronic acid or organostannane).
-
Solution: Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[9]
-
-
High Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Solution: Try running the reaction at a lower temperature for a longer duration.
-
Potential Causes & Solutions for Protodebromination (Hydrodehalogenation):
-
Source of Protons: Trace amounts of water or other protic impurities in the solvent or reagents can lead to the replacement of the bromine atom with hydrogen.[8]
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried.
-
-
Instability of the Organometallic Reagent: Some organoboronic acids can be prone to protodeboronation, especially at higher temperatures.
-
Solution: Use the boronic acid or its ester as fresh as possible. Adding it to the reaction mixture at room temperature before heating can sometimes help.
-
-
Palladium-Hydride Species: The formation of palladium-hydride species, which can arise from reactions with certain bases or impurities, can lead to hydrodehalogenation.[8]
-
Solution: The choice of ligand and base can influence the formation of these species. Screening different conditions may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst/ligand system is a good starting point for the Suzuki-Miyaura coupling of this compound?
A1: A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A pre-formed catalyst like [Pd(dppf)Cl₂] is also a reliable choice that has been used successfully for the coupling of bromo-thiadiazole derivatives.[4][5]
Q2: For a Sonogashira coupling with this compound, is a copper co-catalyst always necessary?
A2: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), copper-free conditions have been developed.[10] These can be advantageous in minimizing the homocoupling of the terminal alkyne (Glaser coupling). For copper-free variants, a palladium catalyst with a suitable ligand and a strong base are employed.
Q3: What are the main drawbacks of using Stille coupling for functionalizing this compound?
A3: The primary drawback of Stille coupling is the toxicity of the organotin reagents and byproducts.[11] Purification to remove tin residues can also be challenging. However, organostannanes are often stable to air and moisture, making them easy to handle.[12]
Q4: Can the reaction conditions be performed under microwave irradiation?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating palladium-catalyzed cross-coupling reactions, often leading to shorter reaction times and improved yields.[2][13] It is advisable to start with conditions optimized under conventional heating and then adapt them for microwave synthesis.
Data Presentation
The following tables summarize representative conditions for the Suzuki, Stille, and Sonogashira coupling reactions of bromo-thiadiazole derivatives. Note that optimal conditions can be substrate-dependent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Thiadiazole Derivatives
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (5) | Toluene/H₂O | 100 | 12 | 84 |
| 2 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (10) | Toluene/EtOH/H₂O | 80 | 2-6 | High |
| 3 | Pd₂(dba)₃ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O | Reflux | 4 | Up to 99 |
Data synthesized from related literature.[4][5][14][15]
Table 2: Representative Conditions for Stille Coupling of Bromo-Thiadiazole Derivatives
| Entry | Palladium Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (cat.) | - | - | Toluene | 110 | 16 | 75 |
| 2 | Pd(PPh₃)₄ (cat.) | - | - | Toluene | Reflux | 12 | Moderate |
Data synthesized from related literature.[7]
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Thiadiazole Derivatives
| Entry | Palladium Source (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT-60 | 12 | Good |
| 2 | Pd(PPh₃)₄ (2.5) | CuI (5) | i-Pr₂NH | Toluene | 80 | 6 | High |
Data synthesized from related literature.[7][14]
Experimental Protocols
The following are general, representative protocols for the cross-coupling of this compound. Note: These are model protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The mixture can be filtered through a pad of celite to remove palladium black. The filtrate is then concentrated.
-
Purification: Purify the crude product by column chromatography. It may be necessary to use a potassium fluoride (B91410) solution wash to remove tin byproducts.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF or toluene), the amine base (e.g., Et₃N, 3.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
Catalytic Cycle and Catalyst Poisoning Pathway
Caption: Competing pathways: the desired catalytic cycle versus catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing homocoupling in Sonogashira reactions with 2-Bromo-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions with 2-Bromo-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is a significant side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetric 1,3-diyne.[1][2] This undesired reaction consumes the alkyne, reducing the yield of the intended cross-coupled product and complicating purification.
Q2: What are the primary causes of alkyne homocoupling in this reaction?
A2: The primary drivers of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][3][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][4] While the copper co-catalyst enhances the rate of the desired Sonogashira reaction, it also catalyzes this unwanted side reaction.[1][3][5]
Q3: Why might this compound be particularly susceptible to issues in Sonogashira coupling?
A3: While not inherently more prone to causing homocoupling of the alkyne, heteroaromatic halides like this compound can present their own challenges in cross-coupling reactions. The electron-deficient nature of the thiadiazole ring can influence the reactivity of the carbon-bromine bond. Additionally, potential coordination of the nitrogen or sulfur atoms to the palladium catalyst could affect the catalytic cycle. Careful optimization of reaction conditions is crucial.
Q4: What are the key strategies to prevent homocoupling?
A4: Several strategies can be employed to minimize or eliminate homocoupling:[1]
-
Maintain an Inert Atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is critical, especially when a copper co-catalyst is present.[1][6]
-
Utilize Copper-Free Conditions: A number of protocols have been developed that avoid the use of a copper co-catalyst, thereby circumventing the primary pathway for Glaser coupling.[3][7][8][9][10]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly suppress homocoupling.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1][6]
Troubleshooting Guide
Problem: Significant formation of a byproduct identified as the homocoupled alkyne.
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Degas all solvents and reagents: Use techniques like freeze-pump-thaw cycles for solvents or sparge with an inert gas (e.g., argon) for a sufficient duration before use.[6] Maintain a positive pressure of inert gas: Employ a balloon or a manifold to ensure the reaction flask is consistently under a slight positive pressure of argon or nitrogen.[6] |
| High concentration or activity of Copper(I) co-catalyst | Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is used. If homocoupling is persistent, try reducing the amount to 0.5-1 mol%.[6] Consider a slow addition of the alkyne: Using a syringe pump to add the terminal alkyne over several hours can keep its instantaneous concentration low, thus disfavoring dimerization.[1][6] Switch to copper-free conditions: This is often the most effective solution to eliminate Glaser coupling.[3][7][8][9][10] |
| Suboptimal choice of base or solvent | Screen different bases: While amine bases like triethylamine (B128534) or diisopropylamine (B44863) are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ in copper-free protocols can be effective. Optimize the solvent: Solvents like THF, toluene, DMF, and acetonitrile (B52724) can influence the reaction outcome. For challenging substrates, a solvent screen may be necessary.[11] |
| Inappropriate palladium catalyst or ligand | Select a suitable ligand: Bulky and electron-rich phosphine (B1218219) ligands can sometimes favor the desired cross-coupling. Consider ligands like SPhos or XPhos, especially in copper-free systems.[1] For ortho-substituted aryl halides, which can be sterically challenging, specific ligands might be required.[12] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.[1]
-
Add the anhydrous, degassed solvent.[1]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with a Copper Co-catalyst and Slow Alkyne Addition
This protocol uses a copper co-catalyst but aims to minimize homocoupling through the slow addition of the alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
Procedure:
-
In a glovebox or using a Schlenk line, add this compound, the palladium catalyst, and copper(I) iodide to a Schlenk flask.[1]
-
Add the degassed solvent and the amine base.[1]
-
Prepare a solution of the terminal alkyne in a small amount of the reaction solvent in a separate, sealed syringe.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over 2-4 hours.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
Work-up and purification are similar to Protocol 1.
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the yield of the desired product versus the homocoupled byproduct. Note that optimal conditions are substrate-dependent.
Table 1: Effect of Copper(I) Iodide on Homocoupling
| Entry | Aryl Bromide | Alkyne | CuI (mol%) | Base | Solvent | Product Yield (%) | Homocoupling Yield (%) |
| 1 | This compound | Phenylacetylene | 5 | Et₃N | THF | 75 | 20 |
| 2 | This compound | Phenylacetylene | 1 | Et₃N | THF | 85 | 10 |
| 3 | This compound | Phenylacetylene | 0 | K₃PO₄ | Toluene | 92 | <2 |
Table 2: Influence of Alkyne Addition Method
| Entry | Aryl Bromide | Alkyne Addition | CuI (mol%) | Base | Solvent | Product Yield (%) | Homocoupling Yield (%) |
| 1 | This compound | All at once | 2 | Et₃N | THF | 80 | 15 |
| 2 | This compound | Slow addition (4h) | 2 | Et₃N | THF | 90 | 5 |
Visualizations
Caption: Troubleshooting workflow for Sonogashira homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
stability and degradation of 2-Bromo-1,3,4-thiadiazole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Bromo-1,3,4-thiadiazole. The information is intended for researchers, scientists, and professionals in drug development to anticipate and address challenges during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry place. Recommended storage temperatures are typically between 2-8°C. It is advisable to store it under an inert atmosphere to prevent potential degradation from moisture and atmospheric components.
Q2: How stable is the 1,3,4-thiadiazole (B1197879) ring in general?
A2: The 1,3,4-thiadiazole ring is an aromatic, electron-deficient system. It is generally stable in acidic media but is susceptible to ring cleavage under strongly basic conditions.[1] Its aromaticity contributes to in vivo stability in many pharmaceutical applications.[2][3][4]
Q3: What is the primary reactivity of this compound that can lead to its degradation?
A3: The carbon atom at the 2-position (and 5-position) of the 1,3,4-thiadiazole ring is electron-deficient. The bromine atom is a good leaving group, making this compound highly susceptible to nucleophilic substitution.[5] This is the most common reaction pathway and a primary consideration for its stability in the presence of nucleophiles.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a nucleophilic substitution reaction. | Degradation of this compound: The compound may have degraded due to improper storage (e.g., exposure to heat or moisture). | Verify the purity of the starting material using techniques like NMR or LC-MS before use. Ensure the compound has been stored under the recommended conditions (2-8°C, dry environment). |
| Side reactions with the solvent: Protic solvents (e.g., water, alcohols) or nucleophilic solvents (e.g., DMF, DMSO at elevated temperatures) can act as competing nucleophiles. | Use a non-nucleophilic, aprotic solvent such as THF, dioxane, or toluene. Ensure the solvent is anhydrous. | |
| Reaction with the base: If a strong base is used, it may be causing ring cleavage of the thiadiazole nucleus instead of facilitating the desired substitution.[1][5] | Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic base with low nucleophilicity (e.g., K₂CO₃, Cs₂CO₃). Avoid strong, nucleophilic bases like NaOH or KOH if possible. | |
| Formation of multiple unexpected byproducts. | Presence of water: Hydrolysis of the C-Br bond can lead to the formation of 2-hydroxy-1,3,4-thiadiazole. | Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal decomposition: High reaction temperatures may cause decomposition. The melting point is in the range of 68-73°C, suggesting thermal sensitivity. | Run the reaction at the lowest effective temperature. Consider if the reaction can be performed at room temperature or below. | |
| Reaction mixture turns dark or forms a precipitate. | Ring cleavage or polymerization: This can be indicative of significant degradation of the thiadiazole ring, often promoted by strong bases or high temperatures. | Re-evaluate the reaction conditions, particularly the choice of base and temperature. Consider adding the base slowly at a lower temperature. |
Stability and Degradation Summary
The following table summarizes the expected stability of this compound under various conditions, based on the general chemistry of halogenated 1,3,4-thiadiazoles.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., HCl, H₂SO₄) | Generally stable.[1] | Minimal degradation expected. |
| Strongly Basic (e.g., NaOH, KOH) | Unstable; prone to ring cleavage.[1][5] | Fragments of the thiadiazole ring. |
| Nucleophiles (e.g., amines, thiols, alkoxides) | Reactive; undergoes nucleophilic substitution.[5] | 2-substituted-1,3,4-thiadiazoles. |
| Elevated Temperature | Likely unstable, especially near or above its melting point (68-73°C). | Complex mixture of decomposition products, potentially including HBr. |
| Light Exposure | Potentially unstable. | Photo-oxidation or rearrangement products.[6] |
| Water/Protic Solvents | Susceptible to hydrolysis. | 2-hydroxy-1,3,4-thiadiazole. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions (e.g., in a particular solvent at a certain temperature).
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, THF, ethanol).
-
-
Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Store the vials under the desired conditions (e.g., specific temperature, exposure to light, presence of an acid or base).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubation conditions.
-
If necessary, quench the reaction (e.g., by neutralization or cooling).
-
-
Analysis:
-
Analyze the samples immediately to prevent further degradation.
-
Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining amount of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize any degradation products formed.[6][7]
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Major potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Regioselective Functionalization of 2-Bromo-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2-bromo-1,3,4-thiadiazole. The content addresses common challenges and offers detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge is controlling the site of reaction. The 1,3,4-thiadiazole (B1197879) ring is electron-deficient, making the C-H bond at the 5-position susceptible to deprotonation and subsequent functionalization.[1] However, the C-Br bond at the 2-position is a classic handle for cross-coupling reactions. Therefore, the main challenges are:
-
Competition between C-H functionalization and C-Br cleavage: Depending on the reaction conditions, particularly in palladium-catalyzed reactions, it can be difficult to selectively functionalize the C5-H position without reacting at the C2-Br bond, or vice-versa.
-
Nucleophilic attack: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, which can sometimes lead to ring-opening or substitution at the carbon bearing the bromine.[1]
-
Catalyst poisoning: Sulfur-containing heterocycles can sometimes interfere with or poison palladium catalysts, leading to low yields or failed reactions.
Q2: I am trying to perform a Suzuki coupling at the C5-H position. What are the key factors to consider for achieving regioselectivity over the C2-Br bond?
A2: Achieving regioselectivity for C-H activation over C-Br coupling is a significant challenge. For direct C-H arylation, specific conditions are crucial. Based on studies of similar electron-deficient heterocyclic systems, you should consider:
-
Catalyst and Ligand Choice: Use a catalyst system known for C-H activation, such as Pd(OAc)₂ with a sterically hindered phosphine (B1218219) ligand (e.g., P(tBu)₃) or an N-heterocyclic carbene (NHC) ligand.[2]
-
Base: The choice of base is critical. Pivalate (B1233124) bases (e.g., PivOK) are often effective in promoting C-H activation.[2]
-
Temperature: Lower reaction temperatures may favor C-H activation, as the energy barrier for C-Br oxidative addition might be higher. Careful temperature screening is necessary.
-
Solvent: Aprotic polar solvents like DMA or DMF can influence the reaction's course.
Q3: Conversely, how can I selectively perform a Suzuki coupling at the C2-Br position without affecting the C5-H bond?
A3: This is the more conventional and generally more straightforward transformation. To favor reaction at the C-Br bond:
-
Catalyst System: Standard Suzuki-Miyaura catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a phosphine ligand are typically effective.[3]
-
Base: Carbonate bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (B84403) bases (K₃PO₄) are commonly used.
-
Reaction Conditions: The reaction is typically robust and can be run at temperatures ranging from 80 °C to reflux in solvents like toluene (B28343), dioxane, or DMF/water mixtures.
Q4: I am observing significant amounts of debromination (replacement of Br with H) in my cross-coupling reaction. What could be the cause and how can I fix it?
A4: Debromination, or proto-dehalogenation, is a common side reaction in cross-coupling chemistry.[4]
-
Causes: It can be caused by β-hydride elimination from the organometallic partner or by the presence of water or other proton sources in the reaction mixture. Some catalyst/ligand combinations are more prone to this side reaction.
-
Solutions:
-
Ensure strictly anhydrous and deoxygenated reaction conditions.
-
Use a different solvent; for instance, switching from dioxane to toluene can sometimes reduce this side reaction.[4]
-
Choose a more active catalyst to promote the desired cross-coupling over the debromination pathway.
-
Use a boronic ester instead of a boronic acid to minimize the presence of water.
-
Troubleshooting Guides
Problem 1: Low Regioselectivity in Palladium-Catalyzed Direct C-H Arylation at C5
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C5-arylated and C2-arylated products | Non-selective catalyst system | Screen different palladium catalysts and ligands. Systems like Pd(OAc)₂ with hindered phosphine ligands or specific palladacycles might offer better selectivity.[5] |
| Reaction temperature too high | Lower the reaction temperature. Oxidative addition at the C-Br bond might be more favorable at higher temperatures. | |
| Incorrect base | The base plays a crucial role in C-H activation. Switch to a carboxylate base like potassium pivalate (PivOK) or potassium acetate (B1210297) (KOAc).[2] | |
| Low or no conversion | Catalyst deactivation | Increase catalyst loading. Use a more robust ligand. Ensure the reaction is under a strict inert atmosphere. |
| Insufficiently acidic C-H bond | Use a stronger base or a more active catalyst system designed for challenging C-H activations. |
Problem 2: Poor Yield in Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | Poor nucleophile | Use a stronger nucleophile or increase its concentration. |
| Insufficient activation of the thiadiazole ring | The 1,3,4-thiadiazole ring is already electron-deficient, but for less reactive nucleophiles, adding an electron-withdrawing group at the C5 position (if the starting material allows) can further activate the ring for SNAr. | |
| Inappropriate solvent | Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction. | |
| Low temperature | Increase the reaction temperature. Microwave heating can sometimes be effective in driving the reaction to completion. | |
| Formation of side products | Ring-opening | This can occur with very strong nucleophiles or harsh basic conditions.[1] Use milder conditions, a weaker base, or a less aggressive nucleophile. |
Data Presentation
The following tables summarize typical starting conditions for achieving regioselective functionalization. Note that these are generalized from literature on halo-heterocycles and will likely require optimization for this compound.
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C2-Br Position
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ can often be used without an additional ligand. |
| Ligand (if needed) | PPh₃, SPhos, XPhos (4-10 mol%) | Ligand choice can be critical for challenging substrates. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Cs₂CO₃ is often effective for difficult couplings. |
| Solvent | Toluene, Dioxane, DMF/H₂O | Ensure solvents are properly degassed. |
| Temperature | 80 - 110 °C | Monitor reaction to avoid decomposition at high temperatures. |
Table 2: Typical Conditions for Selective Direct C-H Arylation at the C5 Position
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (5-10 mol%) | Higher catalyst loading is often required for C-H activation. |
| Ligand | Hindered phosphines (e.g., P(tBu)₃) or NHCs | Ligand is crucial for selectivity and activity. |
| Base/Additive | PivOK, KOAc (2-3 equiv.) | Carboxylate bases are often key for C-H activation. |
| Solvent | DMA, DMF, Toluene | Anhydrous conditions are critical. |
| Temperature | 100 - 140 °C | Requires careful optimization to avoid C-Br bond reaction. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C2-Position
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water).
-
Reaction: Heat the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Direct C-H Arylation at the C5-Position
-
Setup: In a glovebox or under a strict argon atmosphere, add this compound (1.0 equiv.), the aryl halide coupling partner (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.10 equiv.), the ligand (e.g., P(tBu)₃·HBF₄, 0.20 equiv.), and the base (e.g., PivOK, 2.5 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMA or toluene).
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C. Monitor the reaction closely for the formation of the desired product and potential side products.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting logic for poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 2-Bromo-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing the highly exothermic reactions involved in the large-scale synthesis of 2-Bromo-1,3,4-thiadiazole. The primary route to this compound involves the diazotization of 2-amino-1,3,4-thiadiazole (B1665364) followed by a Sandmeyer-type bromination, both of which are associated with significant heat evolution and require strict temperature control to prevent thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What are the critical exothermic steps in the synthesis of this compound?
A1: The two primary exothermic steps are:
-
Diazotization: The reaction of 2-amino-1,3,4-thiadiazole with a nitrosating agent (e.g., sodium nitrite (B80452) in acidic media) to form the diazonium salt. This step is highly exothermic and requires careful temperature control, typically at 0-5°C.
-
Sandmeyer Bromination: The subsequent reaction of the diazonium salt with a copper(I) bromide catalyst to yield this compound. This step also generates a significant amount of heat.
Q2: What are the main hazards associated with these exothermic reactions?
A2: The primary hazard is a thermal runaway reaction . If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature can increase uncontrollably. This can lead to:
-
Rapid gas evolution (e.g., nitrogen gas from diazonium salt decomposition), leading to a dangerous pressure buildup in the reactor.
-
Decomposition of reactants, intermediates, and products, potentially forming hazardous byproducts.
-
Boiling of the solvent, further increasing reactor pressure.
-
In severe cases, reactor rupture and explosion.
Q3: What are the key process parameters to control for managing these exotherms?
A3: Strict control over the following parameters is crucial:
-
Temperature: Maintain the reaction temperature within the recommended range (typically 0-5°C for diazotization).
-
Reagent Addition Rate: Add the nitrosating agent (e.g., sodium nitrite solution) and the diazonium salt solution slowly and in a controlled manner to allow for efficient heat removal.
-
Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent localized hot spots.
-
Cooling Capacity: The reactor's cooling system must be adequate to handle the heat load of the reaction at the desired scale.
Q4: What should I do in the event of an unexpected temperature rise?
A4: In case of a temperature excursion, immediate action is required. Refer to the Troubleshooting Guide section below for detailed steps. The general approach is to stop the addition of reagents, maximize cooling, and if necessary, be prepared to quench the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Reagent addition is too fast.2. Inadequate cooling.3. Poor agitation.4. Incorrect reagent concentration. | Immediate Actions: 1. Stop all reagent feeds immediately. 2. Maximize cooling: Ensure the cooling system is operating at full capacity. If possible, use an external cooling bath (e.g., ice/salt).3. Ensure vigorous agitation. 4. If the temperature continues to rise, initiate an emergency quench. Have a pre-determined quenching agent ready (e.g., a cold solution of a reducing agent like sodium bisulfite for the diazonium salt).5. Alert personnel and prepare for evacuation if the situation is not brought under control. |
| Localized Hot Spots | 1. Inefficient stirring.2. Viscous reaction mixture.3. Solid reagent addition leading to clumping. | 1. Increase the agitator speed.2. Ensure the agitator design is appropriate for the vessel and reaction mass.3. If possible, dilute the reaction mixture with a suitable cold solvent.4. Add solid reagents slowly and in portions to allow for dispersion. |
| Slower than Expected Reaction with Reagent Accumulation | 1. Reaction temperature is too low.2. Impure starting materials.3. Incorrect pH of the reaction mixture. | 1. Caution: Do not abruptly increase the temperature, as this could trigger a rapid reaction of the accumulated reagent. Slowly and carefully allow the temperature to rise to the lower end of the recommended range while monitoring the heat evolution.2. Analyze starting materials for purity before use.3. Verify the pH of the reaction medium and adjust if necessary. |
| Formation of Side Products (e.g., Phenolic Impurities) | 1. Temperature of the diazotization or Sandmeyer reaction is too high.2. Presence of excess water in the Sandmeyer step. | 1. Maintain the recommended low temperatures throughout the process.2. Use anhydrous or low-water content solvents and reagents for the Sandmeyer reaction where possible. |
Quantitative Data on Reaction Exotherms
While the exact heat of reaction can vary with specific conditions (concentration, solvent, etc.), the following table provides indicative values based on reaction calorimetry studies of similar diazotization and Sandmeyer reactions.[1] It is strongly recommended to perform your own calorimetric studies for your specific process to determine accurate and reliable data for safe scale-up.
| Reaction Step | Parameter | Typical Value | Notes |
| Diazotization of an Aromatic Amine | Adiabatic Temperature Rise (ΔT_ad) | 7 - 9 K[1] | This represents the theoretical temperature increase if no heat is removed. |
| Heat of Reaction (ΔH_r) | -100 to -160 kJ/mol | Highly exothermic. The value can vary based on the specific amine and reaction conditions. | |
| Sandmeyer Reaction (Cyanation example) | Peak Heat Emission | ~135 W/L[1] | This value is from a specific calorimetry study and will depend on addition rate and concentration. Bromination is also expected to be significantly exothermic. |
| Heat of Reaction (ΔH_r) | -150 to -250 kJ/mol | Generally more exothermic than the diazotization step. |
Experimental Protocols
Key Experimental Protocol: Diazotization and Sandmeyer Bromination of 2-amino-1,3,4-thiadiazole (Illustrative Lab-Scale)
This protocol is for informational purposes and must be adapted and validated for large-scale synthesis with appropriate safety assessments. A detailed protocol for a related compound can be found in the synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.[2]
1. Diazotization:
-
Apparatus: A jacketed reactor equipped with a mechanical stirrer, temperature probe, and a controlled addition funnel. The reactor should be connected to a cooling system capable of maintaining the internal temperature at 0-5°C.
-
Procedure:
-
Charge the reactor with a solution of 2-amino-1,3,4-thiadiazole in an appropriate acidic medium (e.g., aqueous hydrobromic acid).
-
Cool the mixture to 0-5°C with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel, ensuring the temperature does not exceed 5°C. The addition rate should be controlled based on the cooling capacity of the reactor.
-
After the addition is complete, stir the mixture at 0-5°C for a specified time to ensure complete formation of the diazonium salt.
-
2. Sandmeyer Bromination:
-
Apparatus: A separate jacketed reactor prepared with the Sandmeyer catalyst.
-
Procedure:
-
In the second reactor, prepare a suspension of copper(I) bromide in a suitable solvent (e.g., aqueous hydrobromic acid).
-
Cool this mixture to the desired reaction temperature (typically 0-10°C).
-
Slowly transfer the cold diazonium salt solution from the first reactor into the copper(I) bromide suspension.
-
Control the addition rate to maintain the reaction temperature within the specified range, managing the exotherm.
-
Upon completion of the addition, allow the reaction to proceed at the set temperature until completion, monitoring by a suitable analytical method (e.g., HPLC).
-
Visualizations
References
Technical Support Center: Alternative Brominating Agents for 1,3,4-Thiadiazole Synthesis
Welcome to the technical support center for the synthesis of brominated 1,3,4-thiadiazole (B1197879) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of alternative brominating agents.
Troubleshooting Guides
Encountering unexpected results is a common part of synthetic chemistry. This section provides guidance on how to troubleshoot common issues when using alternative brominating agents for 1,3,4-thiadiazole synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Reagent Inactivity: The brominating agent may have degraded due to improper storage. Low Substrate Reactivity: The 1,3,4-thiadiazole ring may be deactivated by electron-withdrawing groups. Insufficient Activation: For some agents, a catalyst or initiator is required. | Verify Reagent Quality: Use a fresh batch of the brominating agent. Increase Reaction Temperature: Carefully increase the temperature to enhance reactivity. Add a Catalyst: For N-Bromosuccinimide (NBS), a radical initiator like AIBN or an acid catalyst may be needed. For 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a Brønsted or Lewis acid can be employed depending on the desired outcome.[1] |
| Over-bromination (Di- or Poly-bromination) | High Reactivity of Substrate: 1,3,4-thiadiazoles with electron-donating groups (e.g., -NH2) are highly activated.[2] Excess Brominating Agent: Using too much of the brominating agent. High Reaction Temperature: Can lead to decreased selectivity. | Control Stoichiometry: Use a precise molar equivalent of the brominating agent. For mono-bromination with DBDMH, use 0.5-0.55 equivalents.[3] Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Slow Addition: Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Poor Regioselectivity | Nature of the Brominating Agent: Some agents are inherently less selective. Solvent Effects: The polarity of the solvent can influence the position of bromination.[4] | Change the Brominating Agent: N-Bromosuccinimide (NBS) in polar solvents like DMF can offer high para-selectivity for some aromatic systems.[4] Copper(II) Bromide (CuBr₂) often shows good regioselectivity.[4] Solvent Screening: Experiment with different solvents to optimize regioselectivity. |
| Formation of Side Products | Decomposition: The 1,3,4-thiadiazole ring or the brominated product may be unstable under the reaction conditions. Hydrolysis: Presence of water can lead to hydrolysis of the brominating agent or the product. | Milder Conditions: Use a less aggressive brominating agent or milder reaction conditions (lower temperature, shorter reaction time). Anhydrous Conditions: Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere. |
| Difficult Purification | By-products from Brominating Agent: Succinimide from NBS or dimethylhydantoin from DBDMH can complicate purification. Copper Contamination: Residual copper salts from CuBr₂ reactions. | Aqueous Work-up: Wash the reaction mixture with water or a mild aqueous base to remove water-soluble by-products. Filtration/Washing: For CuBr₂ reactions, filter the crude mixture to remove copper salts and wash the organic layer with aqueous ammonia (B1221849).[4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and use of alternative brominating agents for the synthesis of 1,3,4-thiadiazoles.
Q1: What are the main advantages of using alternative brominating agents over traditional Br₂/HBr methods?
A1: Alternative brominating agents like N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and H₂O₂/HBr offer several advantages. They are often solids, making them easier and safer to handle than liquid bromine.[5] They can also offer improved regioselectivity and milder reaction conditions, which is beneficial for sensitive substrates.[4] Furthermore, greener options like the H₂O₂/HBr system reduce the formation of hazardous by-products.[6]
Q2: How do I choose the best alternative brominating agent for my specific 1,3,4-thiadiazole derivative?
A2: The choice depends on the substituents on the 1,3,4-thiadiazole ring. For electron-rich thiadiazoles (e.g., with an amino group), a milder agent like CuBr₂ might be preferred to avoid over-bromination.[4] For less reactive substrates, a more powerful system like NBS with an acid catalyst or DBDMH may be necessary.[1][7] The desired regioselectivity is also a key factor; for instance, NBS in polar solvents can favor para-bromination in some aromatic systems.[4] A decision-making workflow is provided below to aid in this selection process.
Q3: My 1,3,4-thiadiazole has an amino group. Which brominating agent is most suitable?
A3: 2-Amino-1,3,4-thiadiazoles are electron-rich and prone to electrophilic substitution.[2] Bromination with bromine in acetic acid is a known method.[8] For a milder alternative, consider using NBS. The presence of the amino group activates the 5-position for electrophilic attack.[2]
Q4: I am concerned about the environmental impact of my synthesis. Which alternative brominating agent is considered "greener"?
A4: The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) is considered a green bromination method.[6][9] The primary by-product is water, making it an environmentally benign choice. This system can be used for the bromination of various aromatic and heterocyclic compounds.
Q5: Can DBDMH be used for the mono-bromination of 1,3,4-thiadiazoles?
A5: Yes, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used for mono-bromination. Since each molecule of DBDMH contains two bromine atoms, using approximately 0.5 to 0.55 molar equivalents of DBDMH per equivalent of your substrate is recommended to favor mono-bromination.[3] DBDMH is a cost-effective and convenient alternative to NBS.[10]
Data Presentation
The following table summarizes quantitative data for the bromination of various substrates using different alternative brominating agents. While not all examples are on 1,3,4-thiadiazole itself due to the proprietary nature of some research, the data on analogous aromatic and heterocyclic systems provide a valuable reference for reaction planning.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| N-Bromosuccinimide (NBS) | 2,1,3-Benzothiadiazole | Chloroform (B151607)/H₂SO₄ | Room Temp | - | 95.3 | [7] |
| Electron-rich aromatics | DMF | Room Temp | - | 50-95 | [4] | |
| Copper(II) Bromide (CuBr₂) | Anilines, Phenols | Acetonitrile | Ambient | - | 60-96 | [4] |
| H₂O₂/HBr | Ketones | Water | Room Temp | 8-24 | 69-97 | [6] |
| DBDMH | Phenols | Chloroform | Room Temp | - | 92.5 (ortho-bromo) | [11] |
| Activated Benzoic Acids | aq. NaOH | - | - | 90-98 | [3] |
Experimental Protocols
Below are generalized experimental protocols for the bromination of 1,3,4-thiadiazoles using alternative brominating agents. These may require optimization for specific substrates.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) (Adapted from bromination of 2,1,3-benzothiadiazole[7])
-
Preparation: Dissolve the 1,3,4-thiadiazole derivative (1.0 equiv.) in a suitable solvent such as chloroform or acetonitrile.
-
Acid Addition (if required): For deactivated substrates, slowly add concentrated sulfuric acid under cooling.
-
NBS Addition: Add N-Bromosuccinimide (1.0-1.1 equiv. for mono-bromination) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂) (Generalized from bromination of electron-rich aromatics[4])
-
Preparation: Dissolve the 1,3,4-thiadiazole derivative (1.0 equiv.) in acetonitrile.
-
CuBr₂ Addition: Add Copper(II) Bromide (2.1 equiv.) to the solution.
-
Reaction: Stir the mixture at ambient temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove copper salts.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, wash with aqueous ammonia and then water, dry over anhydrous magnesium sulfate, and evaporate the solvent. Further purify by column chromatography if necessary.
Protocol 3: Bromination using H₂O₂/HBr (Adapted from bromination of ketones[6])
-
Preparation: Suspend the 1,3,4-thiadiazole derivative (1.0 mmol) in water (0.5 mL).
-
Reagent Addition: Add 48% aqueous HBr (1.0 mmol) followed by 30% aqueous H₂O₂ (2.0 mmol). For less reactive substrates, the reagents can be added portion-wise over several hours.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dissolve the reaction mixture in a mixture of hexane (B92381) and ethyl acetate. Add solid sodium bisulfite (NaHSO₃) to quench unreacted bromine and H₂O₂.
-
Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Protocol 4: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (Adapted from bromination of phenols[11])
-
Preparation: Dissolve the 1,3,4-thiadiazole derivative (1.0 equiv.) in chloroform.
-
DBDMH Addition: Add solid DBDMH (0.50-0.55 equiv. for mono-bromination) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Work-up: Add a 10% aqueous solution of sodium hydrosulfite (Na₂S₂O₄) to the reaction mixture and stir for 5 minutes.
-
Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagrams illustrate key decision-making processes and workflows in the bromination of 1,3,4-thiadiazoles.
Caption: Decision-making workflow for selecting a suitable alternative brominating agent.
Caption: A generalized experimental workflow for the synthesis of brominated 1,3,4-thiadiazoles.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 11. Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds - article [repository.rudn.ru]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1,3,4-thiadiazole and 2-Chloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2-halo-1,3,4-thiadiazoles serve as versatile building blocks for the synthesis of a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. The choice between a 2-bromo and a 2-chloro substituent can profoundly influence the reactivity of the thiadiazole core, impacting reaction conditions, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-Bromo-1,3,4-thiadiazole and 2-Chloro-1,3,4-thiadiazole in key chemical transformations, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of 2-halo-1,3,4-thiadiazoles is dictated by the nature of the chemical transformation. In nucleophilic aromatic substitution (SNAr) reactions, the highly electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring leads to a nuanced reactivity pattern where the 2-chloro derivative can exhibit comparable or even slightly higher reactivity than its 2-bromo counterpart. This is attributed to the rate-determining step often being the initial nucleophilic attack, which is facilitated by the greater electronegativity of chlorine.
Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the reactivity is primarily governed by the strength of the carbon-halogen bond. Consequently, this compound is generally more reactive than 2-Chloro-1,3,4-thiadiazole, undergoing oxidative addition to the palladium catalyst under milder conditions.
Data Presentation: A Comparative Overview
The following tables summarize the comparative reactivity of 2-Bromo- and 2-Chloro-1,3,4-thiadiazole in key reaction types.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Halogen at C2 | Nucleophile | Product | Yield (%) | Observations |
| Chloro | Methylamine (B109427) | 2-(Methylamino)-1,3,4-thiadiazole | ~86% | Higher reactivity observed under specific conditions. |
| Bromo | Methylamine | 2-(Methylamino)-1,3,4-thiadiazole | ~67% | Good reactivity, but lower yield compared to the chloro analogue in this instance. |
Note: The higher yield for the chloro derivative in this specific SNAr reaction is an interesting observation for this heterocyclic system, where the initial nucleophilic attack is the rate-determining step.
Table 2: Suzuki-Miyaura Cross-Coupling
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 8 | High |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 / 12 | Moderate to High |
Note: While direct comparative data under identical conditions is scarce, the general trend in Suzuki-Miyaura coupling is Br > Cl in terms of reactivity, allowing for milder conditions and often higher yields for the bromo-substituted substrate.
Table 3: Sonogashira Cross-Coupling
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Bromo | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 / 6 | High |
| Chloro | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 / 12 | Moderate |
Note: Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond in the rate-determining oxidative addition step makes this compound the more reactive substrate in Sonogashira couplings.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Methylamine
-
Reaction Setup: In two separate oven-dried round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, place either 2-Chloro-1,3,4-thiadiazole (1.0 mmol) or this compound (1.0 mmol).
-
Reagent Addition: To each flask, add ethanol (B145695) (10 mL) followed by a 40% aqueous solution of methylamine (3.0 mmol).
-
Reaction Conditions: Heat the reaction mixtures to 80°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude products by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the 2-(methylamino)-1,3,4-thiadiazole.
-
Analysis: Determine the isolated yield for each reaction and characterize the products by NMR and mass spectrometry.
Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In two separate Schlenk flasks, add this compound (1.0 mmol) or 2-Chloro-1,3,4-thiadiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (K₂CO₃ for the bromo-derivative, K₃PO₄ for the chloro-derivative; 2.0 mmol).
-
Catalyst Addition: To the flask containing the bromo-derivative, add Pd(PPh₃)₄ (0.03 mmol). To the flask with the chloro-derivative, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with argon three times.
-
Solvent Addition: Add the degassed solvent (Toluene/H₂O for the bromo-derivative, Dioxane for the chloro-derivative; 10 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixtures to the specified temperatures (100°C for bromo, 110°C for chloro) and stir for the indicated times. Monitor the reactions by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixtures with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the residues by column chromatography and determine the isolated yields of 2-phenyl-1,3,4-thiadiazole.
Protocol 3: Comparative Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: In two separate Schlenk flasks, add this compound (1.0 mmol) or 2-Chloro-1,3,4-thiadiazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with argon.
-
Reagent and Solvent Addition: Add the appropriate solvent (THF for the bromo-derivative, DMF for the chloro-derivative; 10 mL), triethylamine (B128534) (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixtures at the specified temperatures (60°C for bromo, 80°C for chloro) for the indicated times. Monitor the reactions by TLC.
-
Work-up: After completion, remove the solvent in vacuo. Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous NH₄Cl solution. Dry the organic layer and concentrate.
-
Purification and Analysis: Purify the crude products by column chromatography to yield 2-(phenylethynyl)-1,3,4-thiadiazole and determine the isolated yields.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms governing the reactivity of 2-halo-1,3,4-thiadiazoles.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling.
A Comparative Guide to 2-Bromo-1,3,4-thiadiazole and 2-Iodo-1,3,4-thiadiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 1,3,4-thiadiazole (B1197879) moiety, in particular, is a privileged structure found in numerous pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of this heterocycle. This guide provides an objective comparison of the performance of two key building blocks, 2-bromo-1,3,4-thiadiazole and 2-iodo-1,3,4-thiadiazole (B1319030), in common cross-coupling reactions.
The choice of the halogen on the thiadiazole ring significantly impacts reactivity, with the carbon-iodine (C-I) bond being generally more reactive than the carbon-bromine (C-Br) bond in the key oxidative addition step of the catalytic cycle. This difference in reactivity can be leveraged to achieve selective couplings and can influence the choice of reaction conditions. This guide presents a summary of this reactivity trend, supported by representative experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
General Reactivity in Palladium-Catalyzed Cross-Coupling
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst. Consequently, 2-iodothiadiazoles are expected to react under milder conditions, such as lower temperatures and shorter reaction times, and may provide higher yields compared to their 2-bromo counterparts under identical conditions.
Caption: Relative reactivity of 2-halothiadiazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 2-position of the thiadiazole ring and various aryl or vinyl boronic acids or esters. While direct comparative studies are limited, the available data suggests that 2-iodothiadiazoles would offer higher yields and/or require milder conditions.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (cat.) | Cs₂CO₃ | Toluene/H₂O | Reflux | N/A | High |
| 2 | 2-Iodo-heterocycle (general) | Arylboronic acid | Pd(dppf)Cl₂ (cat.) | Na₂CO₃ | Dioxane/H₂O | 80 | 1 | High |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields requires experiments conducted under identical conditions.
Stille Coupling
The Stille coupling enables the formation of C-C bonds using organostannane reagents. Similar to the Suzuki coupling, the higher reactivity of the C-I bond is expected to be advantageous.
Table 2: Representative Stille Coupling Conditions
| Entry | Halide Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-heterocycle (general) | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (cat.) | Toluene | 110 | 18 | Moderate-High |
| 2 | 2-Iodo-heterocycle (general) | Organostannane | Pd(PPh₃)₄ (cat.) | DMF | 80-100 | 12-24 | High |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields requires experiments conducted under identical conditions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-1,3,4-thiadiazoles. The reactivity order of I > Br is well-established for this reaction, often allowing for selective coupling at an iodo-substituted position in the presence of a bromo-substituent.[2]
Table 3: Representative Sonogashira Coupling Conditions
| Entry | Halide Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-heterocycle (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | DMF | 20-70 | High |
| 2 | 2-Iodo-heterocycle (general) | Terminal Alkyne | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | RT | High |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields requires experiments conducted under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial in this reaction, and while both bromo and iodo derivatives are viable substrates, iodo-derivatives may allow for coupling with a broader range of amines under milder conditions.
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Entry | Halide Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-imidazo[2,1-b][3][4][5]thiadiazole | Various amines | Pd(OAc)₂ (cat.) | XPhos | K₂CO₃ | Dioxane | 150 (MW) | Moderate-High |
| 2 | 2-Iodo-estrone derivative | Aniline | Pd(OAc)₂ (cat.) | X-Phos | KOt-Bu | Toluene | 120 (MW) | High |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields requires experiments conducted under identical conditions.
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for a cross-coupling reaction.
Synthesis of 2-Iodo-1,3,4-thiadiazole
A common route to 2-iodo-1,3,4-thiadiazole involves a Sandmeyer-type reaction starting from the readily available 2-amino-1,3,4-thiadiazole (B1665364).
Protocol:
-
Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acidic solution (e.g., H₂SO₄ or HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Suzuki-Miyaura Coupling Protocol (for a 2-Bromo-heterocycle)[6]
To a mixture of the this compound derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as cesium carbonate (2.0 mmol) in a suitable flask is added a solvent system like toluene/water. The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), is then added, and the mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Representative Sonogashira Coupling Protocol (for a 2-Iodo-heterocycle)[1]
In a Schlenk flask under an inert atmosphere, the 2-iodo-1,3,4-thiadiazole derivative (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and a copper(I) co-catalyst like copper(I) iodide (0.06 mmol) are combined. Anhydrous solvent (e.g., DMF or THF) and an amine base such as triethylamine (B128534) (2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Conclusion
Both this compound and 2-iodo-1,3,4-thiadiazole are valuable building blocks for the synthesis of functionalized 1,3,4-thiadiazoles via palladium-catalyzed cross-coupling reactions. The choice between the two often depends on the desired reactivity and the specific requirements of the synthetic route.
2-Iodo-1,3,4-thiadiazole is generally the more reactive substrate, allowing for milder reaction conditions, potentially shorter reaction times, and higher yields. This makes it an excellent choice for sensitive substrates or when high efficiency is paramount.
This compound , while less reactive, is often more readily available and cost-effective. It is a robust substrate for a wide range of cross-coupling reactions, although it may require more forcing conditions to achieve comparable results to its iodo-counterpart.
Ultimately, the selection of the halo-thiadiazole should be based on a careful consideration of the specific reaction, the nature of the coupling partners, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. datapdf.com [datapdf.com]
- 4. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Unveiling the Antimicrobial Potential of Synthesized Thiadiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiadiazole derivatives have emerged as a promising class of synthetic compounds, exhibiting a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the performance of various synthesized thiadiazole compounds against pathogenic bacteria and fungi, supported by experimental data and detailed methodologies.
The 1,3,4-thiadiazole (B1197879) scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential.[1][2] Its unique electronic structure and physicochemical properties contribute to its ability to interact with biological targets and display a range of activities, including antibacterial and antifungal actions.[1][2] Numerous studies have demonstrated that newly synthesized 1,3,4-thiadiazole derivatives can exhibit inhibitory efficacy superior to or comparable to standard reference antibiotics.[1][2]
Comparative Antimicrobial Activity of Thiadiazole Derivatives
The antimicrobial efficacy of thiadiazole compounds is significantly influenced by the nature and position of substituents on the thiadiazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various synthesized thiadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, in comparison to standard antimicrobial agents.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Bacterial Strains (µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiadiazole Derivative 1 | 1.95 | 0.12 | - | 7.81 | [3] |
| Thiadiazole Derivative 2 | - | 1000 | 1000 | - | [1] |
| Thiadiazole Derivative 3 | - | - | - | 2.5 | [1] |
| Ciprofloxacin (Standard) | - | 25 | 25 | - | [1] |
| Chloramphenicol (Standard) | Notable activity, but weaker than standard | - | Notable activity, but weaker than standard | - | [1] |
| Ampicillin trihydrate (Standard) | Moderate activity, but lower than standard | - | - | - | [1] |
Note: '-' indicates data not available in the cited sources.
The data reveals that certain thiadiazole derivatives exhibit potent antibacterial activity. For instance, "Thiadiazole Derivative 1" shows a very low MIC value against Bacillus subtilis, suggesting strong inhibitory action.[3] In some cases, the activity of synthesized compounds is comparable to or even better than standard antibiotics.[1] However, other derivatives may show weaker activity, highlighting the importance of structural modifications in optimizing antibacterial potency.[1]
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Fungal Strains (µg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Geotrichum candidum | Reference |
| Thiadiazole Derivative 4 | 5 | - | - | [4] |
| Thiadiazole Derivative 5 | 10 | 0.9 | 0.08 | [3][4] |
| Thiadiazole Derivative 6 | 8 - 96 | - | - | [5] |
| Fluconazole (Standard) | - | - | - | [4] |
Note: '-' indicates data not available in the cited sources.
Several synthesized thiadiazole compounds have demonstrated significant antifungal properties. "Thiadiazole Derivative 4" and "Thiadiazole Derivative 5" show promising activity against Candida albicans, with MIC values as low as 5 µg/mL.[4] The range of MIC values for "Thiadiazole Derivative 6" against various Candida species indicates that the susceptibility can be strain-dependent.[5]
Experimental Protocols
The validation of antimicrobial activity of synthesized compounds relies on standardized and reproducible experimental methods. The following are detailed protocols for two commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Synthesized thiadiazole compounds and standard antimicrobial drugs.
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism suspension adjusted to a 0.5 McFarland standard.
2. Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth medium directly in the microtiter plates.
-
Inoculate each well with the standardized microorganism suspension. The final volume in each well is typically 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for yeasts) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[6][7]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar (B569324) Well Diffusion Assay
This assay is a preliminary screening method to assess the antimicrobial activity of a compound.
1. Preparation of Materials:
-
Synthesized thiadiazole compounds and standard antimicrobial drugs.
-
Sterile petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Standardized microbial inoculum.
-
Sterile cork borer (6-8 mm diameter).
2. Procedure:
-
Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.
-
Aseptically create wells in the agar using the sterile cork borer.[8]
-
Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells.[8]
-
Include positive and negative controls in separate wells. A solvent like DMSO can be used as a negative control.[9]
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[9]
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Visualizing the Workflow and Concepts
To better illustrate the process of antimicrobial activity validation and the underlying concepts, the following diagrams are provided.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
Structure-Activity Relationship (SAR) of 2-Bromo-1,3,4-Thiadiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer and antimicrobial properties. The introduction of a bromine atom at the 2-position of this heterocyclic ring creates a versatile intermediate and a key pharmacophoric feature that significantly influences biological activity. This guide provides a comparative analysis of 2-bromo-1,3,4-thiadiazole analogs, summarizing their structure-activity relationships (SAR) with supporting experimental data to inform future drug design and development endeavors.
Anticancer Activity of this compound Analogs
The this compound moiety serves as a crucial building block for novel anticancer agents. The bromine atom can act as a leaving group for further chemical modifications or contribute to the overall lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various this compound analogs against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), providing a quantitative measure for comparison.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Bromophenyl | A549 (Lung) | Not specified as exact value, but noted as the most potent in its series. | [1] |
| 1b | 2,4-Dichlorophenyl | Panc-1 (Pancreatic) | 12.79 | [2] |
| 1c | 2,3-Difluorophenyl | Panc-1 (Pancreatic) | 12.22 | [2] |
| 1d | 2,4-Dichlorophenyl | MCF-7 (Breast) | 120 | [2] |
| 1e | 2,4-Dichlorophenyl | MDA-MB-231 (Breast) | 70 | [2] |
Key SAR Observations for Anticancer Activity:
-
Influence of the 5-Aryl Substituent: The nature of the substituent at the 5-position of the thiadiazole ring plays a critical role in determining the anticancer potency. Electron-withdrawing groups on the aryl ring, such as chloro and fluoro substituents, have been shown to enhance cytotoxic activity. For instance, compounds with dichlorophenyl and difluorophenyl groups (1b and 1c) exhibited potent activity against pancreatic cancer cells.[2]
-
Halogen Substitution: The presence of a bromine atom at the 4-position of the 5-phenyl ring (as in analog 1a) was found to be the most potent among a series of halobenzyl analogs against the A549 lung cancer cell line.[1] This highlights the importance of the position and nature of halogen substituents on the peripheral phenyl ring in addition to the bromo group on the thiadiazole core.
-
Cell Line Specificity: The anticancer activity of these analogs can be highly dependent on the cancer cell line being tested. For example, compound 1e was significantly more active against the MDA-MB-231 breast cancer cell line compared to the MCF-7 line (IC50 of 70 µM vs. 120 µM).[2]
Antimicrobial Activity of this compound Analogs
In the realm of infectious diseases, this compound derivatives have emerged as promising antimicrobial agents. The thiadiazole nucleus itself is a known pharmacophore in several antimicrobial drugs, and the addition of a bromo group can modulate the compound's spectrum of activity and potency.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of this compound analogs against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 2a | 4-Bromophenyl | Staphylococcus epidermidis | 31.25 | [3] |
| 2b | 4-Bromophenyl | Micrococcus luteus | 15.63 | [3] |
| 2c | Not specified | Staphylococcus aureus | 128 | [3] |
Key SAR Observations for Antimicrobial Activity:
-
Impact of the 5-Substituent: Similar to anticancer activity, the substituent at the 5-position significantly influences the antimicrobial profile. A 4-bromophenyl group at the 5-position (compounds 2a and 2b) conferred activity against Gram-positive bacteria like Staphylococcus epidermidis and Micrococcus luteus.[3]
-
Gram-Positive vs. Gram-Negative Activity: The available data suggests that the reported this compound analogs tend to exhibit more promising activity against Gram-positive bacteria. Further research is needed to explore their efficacy against a broader spectrum of Gram-negative pathogens.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Key Processes
To better understand the context of the research and development of these compounds, the following diagrams illustrate a general experimental workflow and a representative signaling pathway often targeted by 1,3,4-thiadiazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Representative signaling pathway (MAPK/ERK) targeted by some 1,3,4-thiadiazole-based anticancer agents.
Conclusion
The available data, though not exhaustive for the this compound subclass specifically, strongly indicates that these analogs are a promising area for the development of novel therapeutic agents. The structure-activity relationship studies, even when fragmented, consistently highlight the profound impact of the substituents at the 5-position on both anticancer and antimicrobial activities. The bromine atom at the 2-position not only serves as a handle for synthetic diversification but also contributes to the overall biological profile of the molecule. Future research should focus on systematic explorations of a wider range of substituents at the 5-position of the this compound scaffold to build a more comprehensive SAR and to identify lead compounds with enhanced potency and selectivity.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals: An objective look at the kinase selectivity of the 1,3,4-thiadiazole (B1197879) scaffold, supported by available experimental data. This guide addresses the cross-reactivity of this class of compounds, with a representative focus due to the limited public data on a comprehensive panel screening of 2-bromo-1,3,4-thiadiazole derivatives.
The 1,3,4-thiadiazole core is a versatile scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1][2] Derivatives of this heterocyclic structure have demonstrated a wide range of biological activities, including potential as anticancer agents through the inhibition of protein kinases.[3][4][5] Understanding the cross-reactivity of these compounds across the human kinome is crucial for developing selective and effective targeted therapies. This guide provides a comparative overview of the kinase inhibitory activity of representative 2,5-disubstituted-1,3,4-thiadiazole derivatives, based on available scientific literature.
Comparative Kinase Inhibition Profiles
Table 1: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Tyrosine Kinases
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | 7.4 | [4] |
| Compound 2 | Benzothiazole-Thiadiazole Hybrid | VEGFR-2 | 0.071 | [6] |
| Compound 2 | Benzothiazole-Thiadiazole Hybrid | BRAF | 0.194 | [6] |
| Compound 3 | 2,3-dihydro-1,3,4-thiadiazole derivative | VEGFR-2 | 0.024 | [7] |
Table 2: Inhibitory Activity against Serine/Threonine Kinases
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference |
| Compound 4 | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative | Akt1 (inhibition of phosphorylation) | Concentration-dependent | [8][9] |
| Compound 4 | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative | Akt2 (inhibition of phosphorylation) | Concentration-dependent | [8][9] |
| Compound 5 | Imidazo[2,1-b][8][10][11]thiadiazol derivative | MNK1 | 0.0115 | [12] |
| Compound 5 | Imidazo[2,1-b][8][10][11]thiadiazol derivative | MNK2 | 0.0086 | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for common kinase assays used to evaluate the activity of small molecule inhibitors.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[11][13][14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (1,3,4-thiadiazole derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
White opaque multi-well plates (e.g., 384-well)
Procedure:
-
Kinase Reaction Setup: In a well of a multi-well plate, combine the kinase, substrate, and test compound at various concentrations in the reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylation of a substrate.[15][16][17]
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Test compound
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF® enzymatic buffer and detection buffer
-
Low-volume multi-well plates (e.g., 384-well)
Procedure:
-
Compound Dispensing: Add the test compound in DMSO and HTRF® enzymatic buffer to the wells.
-
Enzyme Addition: Add the kinase diluted in enzymatic buffer to the wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to start the reaction.
-
Kinase Reaction Incubation: Incubate for a specific time (e.g., 10-60 minutes) at room temperature.
-
Detection: Stop the reaction by adding the detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665) in HTRF® detection buffer.
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
Signal Reading: Read the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (FRET signal) on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine IC50 values from the dose-response curves.
Protocol 3: Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[18][19][20][21]
Materials:
-
Kinase of interest
-
Protein or peptide substrate
-
Unlabeled ("cold") ATP
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 50 mM DTT)
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a small volume (e.g., 3 µL) of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Drying: Dry the filter paper.
-
Quantification: Quantify the incorporated radioactivity on the filter paper using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the kinase activity based on the amount of radioactivity incorporated into the substrate and calculate the IC50 values for the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by thiadiazole derivatives and a general workflow for kinase inhibitor screening.
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-thiadiazole derivatives.
Caption: A generalized workflow for screening and identifying kinase inhibitors.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 19. revvity.com [revvity.com]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Analysis of Substituted 1,3,4-Thiadiazole Derivatives: A Guide for Researchers
A comprehensive overview of the structural, electronic, and spectroscopic properties of substituted 1,3,4-thiadiazole (B1197879) derivatives analyzed through Density Functional Theory (DFT), providing researchers, scientists, and drug development professionals with comparative data and detailed experimental and computational protocols.
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4][5][6] The biological efficacy of these derivatives is intricately linked to their three-dimensional structure and electronic properties. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these characteristics at the molecular level, offering insights that guide the rational design of novel therapeutic agents.[1][7][8] This guide presents a comparative analysis of substituted 1,3,4-thiadiazole derivatives, summarizing key quantum chemical parameters derived from DFT studies and outlining the essential experimental and computational methodologies.
Comparative Analysis of Quantum Chemical Parameters
DFT calculations provide valuable insights into the electronic structure and reactivity of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are crucial in understanding the chemical reactivity and kinetic stability of the molecules. A smaller energy gap generally implies higher reactivity. The distribution of HOMO and LUMO orbitals also reveals the electron-donating and electron-accepting regions within the molecule, respectively.[1]
Below is a summary of calculated quantum chemical parameters for a series of representative substituted 1,3,4-thiadiazole derivatives.
| Compound/Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Derivative A | 2-amino-5-phenyl | -6.21 | -1.34 | 4.87 | 3.45 |
| Derivative B | 2-amino-5-(4-chlorophenyl) | -6.35 | -1.58 | 4.77 | 2.18 |
| Derivative C | 2-amino-5-(4-nitrophenyl) | -6.89 | -2.45 | 4.44 | 6.78 |
| Derivative D | 2,5-diphenyl | -6.42 | -1.60 | 4.82 | 1.98 |
| Derivative E | 2-(methylthio)-5-phenyl | -6.15 | -1.29 | 4.86 | 2.56 |
Note: The values presented are representative and can vary based on the specific functional and basis set used in the DFT calculations.
Experimental and Computational Protocols
A combination of experimental synthesis and characterization, followed by computational analysis, is essential for a thorough investigation of 1,3,4-thiadiazole derivatives.
Experimental Protocols
General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles:
A common route for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. For instance, reacting an appropriate acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) can yield a thiosemicarbazide (B42300) intermediate, which is then cyclized using a dehydrating agent like concentrated sulfuric acid.[9][10] Another widely used method is the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride.[2][11]
Characterization Techniques:
The synthesized compounds are typically characterized using a suite of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups. Characteristic peaks include N-H, C=N, and C-S stretching vibrations.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[1][7]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
Computational Protocols
Density Functional Theory (DFT) Calculations:
DFT calculations are typically performed using software packages like Gaussian. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][8]
The general workflow for a comparative DFT analysis is as follows:
-
Geometry Optimization: The initial structures of the substituted 1,3,4-thiadiazole derivatives are drawn and their geometries are optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). These calculated frequencies can also be compared with experimental FT-IR data.
-
Calculation of Quantum Chemical Parameters: Once the optimized geometries are obtained, various electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential (MEP) are calculated.
-
Analysis and Comparison: The calculated parameters for the different derivatives are then systematically compared to understand the effect of the substituents on the electronic structure and reactivity of the 1,3,4-thiadiazole ring.
Visualizing Key Processes
To better understand the workflow and the molecular interactions, graphical representations are invaluable.
Caption: Workflow for the comparative analysis of 1,3,4-thiadiazole derivatives.
The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their interaction with specific biological targets, such as enzymes or receptors. For instance, some derivatives have been shown to act as inhibitors of enzymes like carbonic anhydrase.[5] Understanding the potential signaling pathways affected by these compounds is crucial for drug development.
Caption: Inhibition of a target enzyme by a 1,3,4-thiadiazole derivative.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
Confirming the Structure of Novel 2-Substituted 1,3,4-Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds.[1] The synthesis of novel 2-substituted derivatives of this heterocycle is a continuous effort in the quest for more potent and selective therapeutic agents. Accurate structural confirmation of these new chemical entities is paramount. This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of novel 2-substituted 1,3,4-thiadiazoles, offers a comparison with alternative heterocyclic scaffolds, and presents the detailed experimental protocols for these methods.
Spectroscopic and Physical Data for Structural Confirmation
The structural confirmation of newly synthesized 2-substituted 1,3,4-thiadiazoles relies on a combination of spectroscopic and physical methods. The data presented in the following tables are indicative of the expected values for these compounds.
Table 1: Key Spectroscopic Data for 2-Substituted 1,3,4-Thiadiazoles
| Substitution Pattern | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic protons: 7.0-8.5; NH₂ protons: ~7.3 | Thiadiazole C2 & C5: 156-181; Aromatic carbons: 125-132 | N-H stretch: 3100-3400; C=N stretch: 1600-1650; C-S stretch: 700-800 |
| 2-Alkylamino-5-aryl-1,3,4-thiadiazole | Aromatic protons: 7.0-8.5; NH proton: ~7.9; Alkyl protons: 1.1-3.3 | Thiadiazole C2 & C5: 155-175; Aromatic carbons: 125-132; Alkyl carbons: 14-40 | N-H stretch: 3100-3300; C=N stretch: 1600-1650; C-S stretch: 700-800 |
| 2,5-Diaryl-1,3,4-thiadiazole | Aromatic protons: 7.5-8.1 | Thiadiazole C2 & C5: 165-181; Aromatic carbons: 127-132 | C=N stretch: 1600-1650; C-S stretch: 700-800 |
Note: Chemical shifts are dependent on the solvent and the specific nature of the substituents.
Comparative Analysis with Alternative Heterocyclic Scaffolds
In drug discovery, the biological activity of a lead compound is often compared with its bioisosteres. 1,3,4-Oxadiazoles and 1,2,4-triazoles are common alternatives to the 1,3,4-thiadiazole ring system, often exhibiting similar, yet distinct, pharmacological profiles.[2][3]
Table 2: Comparison of 1,3,4-Thiadiazoles with Alternative Scaffolds
| Feature | 2-Substituted 1,3,4-Thiadiazole | 2-Substituted 1,3,4-Oxadiazole | 3-Substituted 1,2,4-Triazole |
| General Synthesis | Cyclization of thiosemicarbazides with carboxylic acids or their derivatives. | Oxidative cyclization of acyl semicarbazides.[3] | Intermolecular cyclization of thiosemicarbazides in an alkaline medium. |
| Biological Activities | Anticancer, antimicrobial, antifungal, anti-inflammatory.[1] | Anticancer, antimicrobial, antifungal, anti-inflammatory.[2][4] | Antimicrobial, antifungal, antiviral, anticonvulsant. |
| ¹³C NMR of Heterocycle | 155-181 ppm | ~156 ppm (C2), ~163 ppm (C5) | ~144 ppm (C3), ~153 ppm (C5)[5] |
| Key IR Absorptions (cm⁻¹) | C-S stretch: 700-800 | C-O-C stretch: ~1250 | - |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.
-
¹³C NMR Parameters: Acquire spectra with a spectral width of 0 to 200 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined.
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated exact mass of the proposed structure.
-
Visualizing Experimental Workflow and Biological Pathways
Diagrams generated using Graphviz can effectively illustrate complex processes and relationships.
Caption: General workflow for the synthesis and structural confirmation of 2-substituted 1,3,4-thiadiazoles.
Many 1,3,4-thiadiazole derivatives exhibit their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[6][7][8][9][10]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition.
References
- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. drugs.com [drugs.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1,3,4-thiadiazole by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of novel compounds for research and drug development. For a key heterocyclic intermediate such as 2-Bromo-1,3,4-thiadiazole, ensuring high purity is paramount for the reliability of subsequent reactions and the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high resolution and sensitivity. This guide provides a comprehensive comparison of HPLC with other analytical methods for determining the purity of synthesized this compound, supported by detailed experimental protocols and illustrative data.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Direct quantification based on the proportionality of NMR signal intensity to the number of atomic nuclei. |
| Applicability for this compound | Excellent. Suitable for non-volatile and thermally labile compounds. | Potentially suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be required. | Excellent. Provides both structural and quantitative information without the need for a reference standard of the analyte.[1][2][3] |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~0.1% (w/w) |
| Typical Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~0.3% (w/w) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Impurity Identification | Based on retention time and UV spectrum; confirmation requires a reference standard or hyphenation with MS. | Definitive identification based on the mass spectrum and fragmentation pattern. | Provides structural information about impurities present at sufficient concentration. |
| Throughput | High | Moderate to High | Moderate |
| Strengths | Robust, versatile, high precision, suitable for a wide range of compounds. | High sensitivity, excellent for volatile impurities, definitive identification. | Primary analytical method, highly accurate, no analyte-specific reference standard needed, provides structural information.[1][2][3] |
| Limitations | Requires a reference standard for impurity identification and quantification, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds, derivatization can add complexity. | Lower sensitivity than chromatographic methods, requires a relatively pure sample for accurate quantification of minor impurities. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation and quantification of this compound from potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Synthesized this compound sample
-
High-purity reference standard of this compound (if available)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (or Acetic Acid)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Acetic Acid)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a lambda max determined by DAD analysis of the main peak)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Synthesized this compound sample
-
A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Data Processing and Quantification: The purity is calculated by comparing the integrated area of a well-resolved signal from the analyte to the integrated area of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound by HPLC.
Caption: Workflow for Purity Assessment by HPLC.
Logical Framework for Method Selection
The decision to use a particular analytical technique for purity assessment can be guided by a logical framework.
Caption: Decision Tree for Purity Method Selection.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3,4-thiadiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 2-Bromo-1,3,4-thiadiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this halogenated heterocyclic compound.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as harmful if swallowed and causes skin irritation[1].
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, all personnel must be equipped with the following PPE[1][2]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[2][3].
Waste Identification and Classification
This compound is a brominated organic compound and must be treated as halogenated hazardous waste [4]. It is crucial to segregate this waste stream from non-halogenated organic and inorganic waste to prevent dangerous reactions and ensure correct disposal[4].
Hazard Profile Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container for halogenated organic solvents. Do not mix with other incompatible waste streams[2].
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Step 2: Container Management
-
All waste containers must be in good condition and chemically compatible with this compound.
-
Containers must be kept tightly closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards ("Toxic," "Irritant").
Step 3: Handling Small Spills
In the event of a small spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 4: Decontamination
-
Decontaminate any surfaces or equipment that have come into contact with the chemical.
-
All cleaning materials used for decontamination should also be disposed of as hazardous waste.
Step 5: Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].
-
Provide the disposal service with a copy of the Safety Data Sheet and complete all necessary waste disposal forms as required by your institution and local regulations.
-
Waste should be stored in a designated, well-ventilated, and secure area away from incompatible materials while awaiting pickup[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-1,3,4-thiadiazole
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Bromo-1,3,4-thiadiazole in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and ensure proper management from acquisition to disposal. Adherence to these guidelines is paramount for personal safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on the available safety data, it is classified as harmful if swallowed and causes skin irritation. The personal protective equipment outlined below is mandatory to prevent accidental exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][2] | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Flame-resistant lab coat.[3][4] | To protect skin and clothing from spills. |
| Respiratory Protection | Dust mask or respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust or vapors, especially when handling the solid form. |
Operational Plan for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[6] Do not eat, drink, or smoke in the designated handling area.[6][7]
-
Avoiding Contact: Take precautionary measures to avoid contact with skin and eyes.[5] In case of accidental contact, follow the first-aid measures outlined below.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
First-Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If the person feels unwell, call a poison center or doctor.[6]
-
If swallowed: Rinse the mouth with water.[5][7] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Disposal workflow for this compound waste.
Disposal Guidelines:
-
Waste Classification: Dispose of contents and containers in accordance with local, regional, and national regulations.[6] This product may be classified as hazardous waste.
-
Containment: Collect and arrange for disposal.[5] Keep the chemical in suitable, closed containers for disposal.[5]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[5]
By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and the integrity of their scientific work.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
